2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2/c1-2-3(7(12)13)5(8)11-6(9)4(2)10/h1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACZOIOUVVFGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568692 | |
| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132195-42-7 | |
| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, a halogenated pyridine derivative. Given its structural features, this compound is primarily recognized as a key building block in organic synthesis, particularly for the development of complex heterocyclic molecules with potential pharmacological applications. This guide consolidates available data on its properties, synthesis, and significant role in medicinal chemistry.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties have been identified. The following table summarizes its core chemical identity.
| Property | Value | Source |
| CAS Number | 132195-42-7 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [1] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1] |
| Molecular Weight | 224.02 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred from related compounds[4] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Expected to be soluble in common organic solvents |
Note: Spectroscopic data such as NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[5]
Synthesis and Logical Workflow
A plausible synthetic approach would involve the chlorination and hydrolysis of a suitable precursor. The diagram below illustrates a generalized logical workflow for obtaining such halogenated nicotinic acids, based on processes described for analogous compounds.
Caption: Logical workflow for the synthesis of the target carboxylic acid.
Role in Medicinal Chemistry and Drug Development
The primary significance of this compound lies in its utility as an advanced intermediate in the synthesis of biologically active molecules. Halogenated pyridines are crucial scaffolds in modern drug discovery.
Structurally related compounds, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, are documented precursors in the synthesis of potent fluoroquinolone antibiotics.[4] These antibiotics, including Gemifloxacin, Enoxacin, and Trovafloxacin, are vital in treating a wide range of bacterial infections.[4] The title compound serves as a valuable building block for creating the core naphthyridine or quinolone ring system essential for the antibacterial activity of these drugs.[4][6] The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[7]
The logical relationship from this building block to the final active pharmaceutical ingredient (API) is visualized below.
Caption: Role as a precursor in the synthesis of fluoroquinolone antibiotics.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 132195-42-7 is not publicly available, data from closely related dichlorofluoropyridine derivatives provide essential safety guidance.[8][9][10]
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
-
Skin Corrosion/Irritation: Category 2[8]
-
Serious Eye Damage/Eye Irritation: Category 2[8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[8]
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Storage Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[8][10]
Conclusion
This compound is a specialized chemical intermediate with significant value in medicinal chemistry and drug development. Its highly functionalized heterocyclic structure makes it an ideal starting material for synthesizing complex molecular targets, most notably as a precursor to the core structures of fluoroquinolone antibiotics. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards and its high potential in the advancement of new therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 132195-42-7 [amp.chemicalbook.com]
- 3. This compound | 132195-42-7 [amp.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. 132195-42-7|2,6-Dichloro-5-fluoro-4-methylnicotinic acid| Ambeed [ambeed.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
In-Depth Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters, which can be applied to this and similar molecules.
Core Physicochemical Data
The following table summarizes the available identifying and physicochemical information for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [1] |
| CAS Number | 132195-42-7 | [1] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1] |
| Molecular Weight | 224.01 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Predicted) | 1.21 ± 0.38 | [3] |
| Solubility | Data not available | |
| LogP | Data not available | |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle if necessary.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for understanding its behavior in different environments, including biological systems.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Solvents:
-
Deionized water
-
Aqueous buffers (pH 2, 7.4, 9)
-
Organic solvents (e.g., ethanol, methanol, DMSO, acetone)
Procedure:
-
Sample Preparation: A known amount of the compound (e.g., 1-10 mg) is weighed and placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Equilibration: The test tubes are sealed and agitated using a vortex mixer for a set period (e.g., 1-2 minutes). The samples are then allowed to equilibrate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours) to ensure saturation.
-
Observation and Quantification: The samples are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values.
Method: Potentiometric Titration
Apparatus:
-
pH meter with a suitable electrode
-
Autotitrator or a burette
-
Stir plate and stir bar
-
Beaker
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water (degassed)
-
A co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)
Procedure:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture).
-
Titration: The solution is stirred continuously, and the initial pH is recorded. The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using software that employs derivative methods to locate the equivalence point.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.
Method: Shake-Flask Method
Apparatus:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system
Reagents:
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Buffer solution of a specific pH (if determining LogD)
Procedure:
-
Phase Preparation: Equal volumes of 1-octanol and water (or buffer) are mixed and allowed to saturate each other for at least 24 hours before use. The two phases are then separated.
-
Partitioning: A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid phase separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)
Visualizations
Physicochemical Property Determination Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.
Caption: Logical workflow for physicochemical characterization.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted values are based on computational models and may not reflect experimental results. The experimental protocols are generalized and may require optimization for the specific compound of interest. It is crucial to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling this or any chemical substance.
References
Structural Analysis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the structural and physicochemical properties of 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data, this document focuses on its fundamental molecular characteristics and predicted spectroscopic features based on established principles. The potential utility of this compound as a synthetic intermediate, particularly in the development of novel therapeutic agents, is also briefly discussed.
Introduction
This compound (CAS Number: 132195-42-7) is a substituted pyridine derivative. Halogenated pyridines are a critical class of heterocyclic compounds in the pharmaceutical and agrochemical industries, often serving as key building blocks in the synthesis of complex bioactive molecules. The unique arrangement of chloro, fluoro, methyl, and carboxylic acid functional groups on the pyridine ring suggests its potential for diverse chemical modifications and as a scaffold for drug design. The presence of the methyl group may enhance metabolic stability, a desirable characteristic in drug development.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 132195-42-7 | [2] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |
| Molecular Weight | 224.02 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [2] |
Table 1: Physicochemical properties of this compound.
Structural Elucidation: A Theoretical Approach
In the absence of published experimental spectra, this section outlines the expected spectroscopic characteristics for this compound based on established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals:
-
A singlet for the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm.
-
A broad singlet for the acidic proton of the carboxylic acid group, typically found far downfield between 10-13 ppm.
¹³C NMR: The carbon NMR spectrum will provide more detailed structural information, with distinct signals anticipated for each of the seven carbon atoms:
-
The carboxylic acid carbonyl carbon is expected in the 165-185 ppm region.
-
The aromatic carbons of the pyridine ring will appear between approximately 110-160 ppm, with their specific shifts influenced by the attached substituents (Cl, F, CH₃, COOH).
-
The methyl carbon will resonate in the upfield region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.
-
A strong and sharp C=O stretching band for the carbonyl group of the carboxylic acid, anticipated around 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the methyl group just below 3000 cm⁻¹.
-
C-N and C-C stretching vibrations within the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-F stretching bands at lower wavenumbers.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223 and 225 in an approximate 3:1 ratio, corresponding to the isotopic abundance of chlorine-35 and chlorine-37. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).
Experimental Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel chemical entity like this compound.
Potential Applications in Drug Development
While no specific biological activity for this compound has been reported, its structural relative, 2,6-dichloro-5-fluoronicotinic acid, is a known intermediate in the synthesis of naphthyridine antibacterial agents. Furthermore, the related compound 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is utilized in the synthesis of fluoroquinolone antibiotics like Gemifloxacin.[3] This suggests that this compound holds potential as a valuable building block for creating new analogues of these established antibacterial agents.
The logical relationship for its potential application is outlined below.
Conclusion and Future Directions
This compound presents an intriguing scaffold for synthetic and medicinal chemistry. While its fundamental properties are documented, a comprehensive structural and biological characterization is currently lacking in the public domain. Further research, including its synthesis, purification, and detailed spectroscopic analysis, is warranted to fully elucidate its chemical nature. Subsequent biological screening of this compound and its derivatives could uncover novel therapeutic applications, particularly in the realm of antibacterial drug discovery.
References
Synthesis and Characterization of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a highly substituted pyridine derivative. Halogenated and functionalized pyridine rings are key structural motifs in a wide array of pharmaceuticals and agrochemicals. The specific arrangement of chloro, fluoro, methyl, and carboxylic acid groups on the pyridine core suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide outlines a plausible synthetic route and discusses the expected analytical characteristics of the title compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its close analog, 2,6-dichloro-5-fluoronicotinic acid, is presented below.
| Property | This compound | 2,6-Dichloro-5-fluoronicotinic acid (analog) |
| CAS Number | 132195-42-7 | 82671-06-5 |
| Molecular Formula | C₇H₄Cl₂FNO₂ | C₆H₂Cl₂FNO₂ |
| Molecular Weight | 224.02 g/mol | 209.99 g/mol |
| Boiling Point | 355 °C | Not available |
| Density | 1.605 g/cm³ | 1.6207 g/cm³ at 25°C[1] |
| Flash Point | 168 °C | Not available |
| Melting Point | Not available | 153-155 °C[2] |
| Appearance | Not available | White solid[1] |
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process adapted from the established synthesis of 2,6-dichloro-5-fluoronicotinic acid[2][3]. The general workflow involves the construction of a dihydroxy-fluoro-methyl-nicotinate precursor, followed by chlorination and subsequent hydrolysis.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
This step is analogous to the synthesis of methyl 2,6-dihydroxy-5-fluoronicotinate[2][3]. It involves a condensation reaction.
-
Reaction Setup: To a solution of methyl 2-fluoroacetoacetate and methyl formate at 0 °C, add sodium methoxide.
-
Reaction: After stirring for several hours at room temperature, add a solution of methyl 2-amino-2-oxoacetate (methyl malonamate) in methanol and heat the mixture at reflux.
-
Work-up: To the hot mixture, add a solution of hydrochloric acid in water. The reaction mixture is heated at reflux for a short period.
-
Isolation: After cooling, the precipitated solid is collected by filtration, washed with water, and vacuum dried to yield the desired product.
This chlorination step is adapted from the procedure for the non-methylated analog[2][3].
-
Reaction Setup: In a sealed pressure vessel (e.g., a Monel autoclave or sealed Pyrex tube), charge methyl 2,6-dihydroxy-5-fluoro-4-methylnicotinate, phosphorus oxychloride (POCl₃), and a lithium salt (e.g., lithium chloride or lithium phosphate).
-
Reaction: Heat the sealed vessel at a high temperature (e.g., 150-170 °C) for an extended period (e.g., 20-25 hours).
-
Work-up: After cooling, dilute the reaction mixture with a chlorinated solvent such as methylene chloride and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The residual oil can be further treated with thionyl chloride at reflux to ensure complete conversion to the acid chloride. The final product is then purified by vacuum distillation.
Figure 2: General mechanism for the chlorination of a dihydroxypyridine derivative using POCl₃.
This final step involves the hydrolysis of the acid chloride intermediate[2][3].
-
Reaction Setup: Slurry the 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride in warm water.
-
Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide, until a homogeneous solution with a basic pH (e.g., pH 10) is obtained.
-
Work-up: Cool the solution and extract with an organic solvent (e.g., methylene chloride) to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.
-
Purification: Collect the precipitated solid by filtration, wash with water, and vacuum dry to obtain the final product, this compound.
Characterization (Expected)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl group and the carboxylic acid proton.
-
Methyl Group (-CH₃): A singlet is expected for the methyl protons at the 4-position. The chemical shift will be influenced by the surrounding electron-withdrawing groups and is predicted to be in the range of δ 2.3-2.7 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected for the acidic proton of the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration and is typically observed in the region of δ 10-13 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are influenced by the nitrogen atom in the ring and the various substituents.
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C=O (Carboxylic Acid) | 165-175 | Singlet |
| C2, C6 (C-Cl) | 145-160 | Doublet (for C6 due to coupling with F) or Singlet (for C2) |
| C5 (C-F) | 140-155 | Doublet (large ¹JCF) |
| C3 (C-COOH) | 120-130 | Doublet (small JCF) |
| C4 (C-CH₃) | 135-150 | Doublet (small JCF) |
| -CH₃ | 15-25 | Doublet (small JCF) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of the chlorine atoms.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The M⁺ peak corresponding to the molecule with two ³⁵Cl atoms will be at m/z 223. The (M+2)⁺ peak (one ³⁵Cl and one ³⁷Cl) and the (M+4)⁺ peak (two ³⁷Cl atoms) will also be observed with characteristic relative intensities.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation may also involve the loss of a chlorine atom.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and expected characterization of this compound. While a definitive, published synthetic protocol is not available, the outlined procedures, based on the synthesis of a close analog, offer a robust starting point for researchers. The predicted analytical data will be crucial for the confirmation of the structure upon successful synthesis. The unique substitution pattern of this molecule makes it a compound of interest for further exploration in various fields of chemical research and development.
References
- 1. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Spectroscopic Analysis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS No. 132195-42-7). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this and similar organic molecules.
Compound Structure and Properties
IUPAC Name: this compound Chemical Formula: C₇H₄Cl₂FNO₂ Molecular Weight: 224.02 g/mol CAS Number: 132195-42-7
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13-14 | Singlet (broad) | 1H | -COOH |
| ~2.5-2.7 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~155-160 (d, JCF) | C-F |
| ~148-152 | C-Cl |
| ~145-150 | C-Cl |
| ~130-135 | C-COOH |
| ~120-125 | C-CH₃ |
| ~15-20 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity |
| -110 to -130 | Singlet |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550-1600 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1200-1300 | Medium | C-O stretch |
| ~1000-1100 | Medium-Strong | C-F stretch |
| ~700-800 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 223/225/227 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |
| 205/207/209 | Medium | [M-H₂O]⁺ |
| 178/180 | Medium | [M-COOH]⁺ |
| 143 | Medium | [M-COOH-Cl]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mM.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent carbon signal.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.
-
Use an external or internal fluorine standard for referencing (e.g., CFCl₃ at 0 ppm).
-
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the sample with electrons, typically at 70 eV, to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the described spectroscopic techniques.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for FT-IR (ATR) spectroscopy.
Caption: General workflow for Mass Spectrometry (EI).
The Biological Activity of Fluorinated Pyridine Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine carboxylic acids represent a significant class of heterocyclic compounds with diverse and potent biological activities. The incorporation of fluorine atoms and a carboxylic acid moiety onto the pyridine ring profoundly influences the physicochemical properties of these molecules, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This strategic functionalization has led to the development of numerous commercially successful products and promising drug candidates across various fields, including agriculture and medicine.[4] This technical guide provides an in-depth overview of the biological activities of fluorinated pyridine carboxylic acids, with a focus on their applications as herbicides, fungicides, and anticancer agents. The guide details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for activity assessment, and visualizes relevant signaling pathways.
Herbicidal Activity: Synthetic Auxins
A prominent application of fluorinated pyridine carboxylic acids is in agriculture as synthetic auxin herbicides.[5] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[3][5][6]
Mechanism of Action
Synthetic auxin herbicides, including fluorinated pyridine carboxylic acids, exert their effects by hijacking the plant's natural auxin signaling pathway.[5][6][7] The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[6]
In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7] When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[6] The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a cascade of downstream genes.[7] This uncontrolled gene expression leads to a variety of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.[3]
Quantitative Data: Herbicidal Efficacy
The herbicidal activity of fluorinated pyridine carboxylic acids is typically quantified by determining the concentration required to cause a 50% reduction in plant growth (GR50) or a 50% mortality rate (LD50). The following table summarizes representative data for some compounds.
| Compound Name | Target Weed Species | GR50 / LD50 | Reference |
| Picloram | Various broadleaf weeds | Varies by species | [8] |
| Clopyralid | Annual and perennial broadleaf weeds | Varies by species | [8] |
| Aminopyralid | Broadleaf weeds | Varies by species | [8] |
| Halauxifen-methyl | Broad-spectrum broadleaf weeds | Varies by species | [5] |
| Florpyrauxifen-benzyl | Broad-spectrum broadleaf weeds | Varies by species | [5] |
Experimental Protocol: Auxin Bioassay (Rice Root Inhibition Test)
This bioassay determines the auxin-like activity of a compound by measuring its inhibitory effect on rice root elongation.[9]
Materials:
-
Germinated rice seedlings (2-3 days old)
-
Test tubes and rack
-
Blotting paper
-
Distilled water
-
Stock solution of the test compound
-
Standard auxin solution (e.g., IAA)
-
Ruler or caliper
Procedure:
-
Prepare a series of dilutions of the test compound and the standard auxin in distilled water.
-
Line each test tube with a strip of blotting paper.
-
Add a specific volume of each test solution to the corresponding test tube, ensuring the blotting paper is saturated. Include a control tube with only distilled water.
-
Measure the initial root length of the germinated rice seedlings.
-
Carefully place a specific number of seedlings into each test tube, ensuring the roots are in contact with the moist blotting paper.
-
Incubate the test tubes in the dark at a constant temperature for 48-72 hours.
-
After the incubation period, measure the final root length of the seedlings in each tube.
-
Calculate the percentage of root growth inhibition for each concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the concentration to determine the GR50 value.
Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)
Certain fluorinated pyridine carboxylic acids exhibit potent fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][10][11][12]
Mechanism of Action
Succinate dehydrogenase (also known as Complex II) is a multi-subunit enzyme embedded in the inner mitochondrial membrane.[10][12][13] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain via ubiquinone (Coenzyme Q).[12][13] Fluorinated pyridine carboxylic acid-based SDHIs act as non-competitive inhibitors by binding to the ubiquinone-binding site (Qp site) of the SDH complex.[12] This binding event physically blocks the access of ubiquinone to its binding site, thereby halting the transfer of electrons from the Fe-S clusters in the SDHB subunit to ubiquinone.[12] The disruption of this electron flow has two major consequences: it inhibits the TCA cycle by causing an accumulation of succinate, and it cripples the electron transport chain, leading to a severe reduction in ATP synthesis and ultimately fungal cell death.[12]
Quantitative Data: Fungicidal Potency
The in vitro efficacy of fungicidal fluorinated pyridine carboxylic acids is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) against various fungal pathogens.
| Compound | Fungal Species | IC50 / EC50 (µM) | Reference |
| Fluopyram metabolite (3-chloro-5-trifluoromethylpyridine-2-carboxylic acid) | Not specified in abstract | Phytotoxic effects observed | [14] |
| Thifluzamide | Botrytis cinerea | Not specified, used as reference | [15] |
| Novel Pyridine Carboxamides | Botrytis cinerea | Varies by derivative | [15] |
Experimental Protocol: Succinate Dehydrogenase Activity Assay
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[10][15][16][17]
Materials:
-
Isolated mitochondria from the target fungus
-
Phosphate buffer (pH 7.2-7.4)
-
Succinate solution (substrate)
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution (optional, as an intermediate electron carrier)
-
Test compound solutions at various concentrations
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the fungal culture.
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, succinate, and DCPIP.
-
Add the test compound at various concentrations to different cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding the mitochondrial suspension to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of decrease in absorbance is proportional to the SDH activity.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Anticancer Activity
Several fluorinated pyridine carboxylic acid derivatives have demonstrated promising anticancer properties, acting through various mechanisms, including the induction of cell cycle arrest and apoptosis.[18]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer activity of some fluorinated pyridine carboxylic acids is attributed to their ability to disrupt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.[18] While the precise molecular targets can vary, a common pathway involves the activation of the p53 tumor suppressor protein.[1][19][20]
Upon cellular stress, such as that induced by a cytotoxic agent, p53 is activated and stabilized.[1][20] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest and apoptosis.[1][21] For cell cycle arrest, p53 upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[21] p21 binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting the cell cycle and providing time for DNA repair.[21] If the cellular damage is too severe, p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and Puma.[20][21] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of a caspase cascade, which ultimately results in the dismantling of the cell.[20]
Quantitative Data: Anticancer Potency
The in vitro anticancer activity of fluorinated pyridine carboxylic acids is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Broad panel of human cancer cell lines | Low micromolar | [18] |
| Imidazo[1,2-α]pyridine derivative 18 (2,4 difluorophenyl at C-2) | B16F10 (melanoma) | 14.39 ± 0.04 | [22] |
| Imidazo[1,2-α]pyridine derivative 14 | HT-29 (colon) | 44.45 ± 0.15 | [22] |
| Thiazole and pyrazole hybrid IVc | MCF-7 (breast) | 126.98 | [23] |
| Dicationic pyridinium ionic liquid 23 | A549, H1299, H661 (lung) | Varies by cell line | [24] |
| Fluorinated aminophenylhydrazine 6 | A549 (lung) | 0.64 | [25] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[26][27][28][29]
Materials:
-
Cancer cell line of interest
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated pyridine carboxylic acid derivative. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
Fluorinated pyridine carboxylic acids are a versatile class of compounds with significant and diverse biological activities. Their utility as herbicides, fungicides, and potential anticancer agents underscores the importance of fluorine substitution in medicinal and agricultural chemistry. The mechanisms of action, though varied, often involve the specific inhibition of key enzymes or the disruption of critical signaling pathways. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of novel fluorinated pyridine carboxylic acid derivatives with enhanced potency and selectivity. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved therapeutic and agricultural agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 14. molbiolcell.org [molbiolcell.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. broadpharm.com [broadpharm.com]
Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid and its key derivatives. The methodologies detailed herein are compiled from established patent literature and scientific publications, offering a robust resource for the synthesis of this important heterocyclic building block. The unique substitution pattern of this molecule, featuring two chlorine atoms, a fluorine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
Overview of the Synthetic Strategy
The primary synthetic pathway to this compound involves a multi-step process commencing with the construction of a polysubstituted pyridine ring, followed by functional group transformations. The key intermediate is 2,6-dichloro-3-cyano-4-methylpyridine, which is then hydrolyzed to the target carboxylic acid. This strategy allows for the introduction of the desired substituents at specific positions on the pyridine core.
The general synthetic approach can be summarized as follows:
-
Ring Formation: Condensation and cyclization of acyclic precursors to form the 2,6-dihydroxy-3-cyano-4-methylpyridine intermediate.
-
Chlorination: Conversion of the dihydroxy intermediate to the corresponding 2,6-dichloro derivative using a suitable chlorinating agent.
-
Hydrolysis: Conversion of the 3-cyano group to a carboxylic acid to yield the final product.
Further derivatization of the carboxylic acid can be achieved through standard organic transformations to access esters, amides, and the acid chloride.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound and its derivatives.
Synthesis of 2,6-Dihydroxy-3-cyano-4-methylpyridine
This procedure is adapted from the synthesis of analogous 2,6-dihydroxypyridine derivatives.
Reaction:
-
Acetoacetamide and ethyl cyanoacetate are reacted in the presence of a carbonate catalyst to undergo a condensation reaction, followed by cyclization to yield 2,6-dihydroxy-3-cyano-4-methylpyridine.[1]
Protocol:
-
In a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, combine acetoacetamide and ethyl cyanoacetate in an organic solvent (e.g., a high-boiling point ether or aromatic solvent).[1]
-
Add a carbonate catalyst (e.g., potassium carbonate or sodium carbonate).[1]
-
Heat the reaction mixture to 80-85°C to initiate the condensation reaction, during which ethanol is continuously removed.[1]
-
After the removal of ethanol, add a water absorbent and adjust the temperature to 68-70°C for the cyclization reaction to proceed for 5-6 hours.[1]
-
Upon completion, cool the reaction mixture and isolate the product, 2,6-dihydroxy-3-cyano-4-methylpyridine, by filtration. The crude product can be purified by recrystallization.
Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine
This step involves the chlorination of the dihydroxy intermediate.
Reaction:
-
2,6-Dihydroxy-3-cyano-4-methylpyridine is chlorinated using phosphorus pentachloride in the presence of a catalyst to yield 2,6-dichloro-3-cyano-4-methylpyridine.[1]
Protocol:
-
To a reaction vessel containing an organic solvent such as dichlorobenzene or nitrobenzene, add 2,6-dihydroxy-3-cyano-4-methylpyridine.[1]
-
Add 4-dimethylaminopyridine (DMAP) as a catalyst, followed by the portion-wise addition of phosphorus pentachloride.[1]
-
Heat the reaction mixture to 120-150°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).[1]
-
Once the reaction is complete, cool the mixture and carefully quench by pouring it into ice water.[1]
-
The product, 2,6-dichloro-3-cyano-4-methylpyridine, will precipitate and can be collected by filtration, washed with water, and dried.
Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid. The introduction of the 5-fluoro substituent is not explicitly detailed in the provided search results for the 4-methyl analog. The following protocol is based on the hydrolysis of the non-methylated, fluorinated nitrile and assumes the 5-fluoro-4-methyl-substituted nitrile is available. A plausible preceding step would involve fluorination of an appropriate precursor.
Reaction:
-
2,6-Dichloro-5-fluoro-3-cyanopyridine is hydrolyzed under acidic conditions to 2,6-dichloro-5-fluoronicotinic acid.[2][3] A similar procedure is expected for the 4-methyl analog.
Protocol:
-
In a flask equipped for heating and stirring, dissolve 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid (90-99%) at a temperature of 70-90°C.[3]
-
Maintain the temperature at 70-100°C to facilitate the initial saponification to the carboxamide.[3]
-
Cool the reaction mixture to 10-65°C and slowly add water in a controlled manner to achieve a final sulfuric acid concentration of 55-75 wt.%. The temperature should be carefully managed during the water addition.[3]
-
Complete the hydrolysis by heating the mixture to 70-110°C.[3]
-
After cooling, the product, this compound, will precipitate and can be isolated by filtration, followed by washing with water and drying.
Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carbonyl Chloride
The carboxylic acid can be converted to the more reactive acid chloride. This protocol is adapted from the synthesis of the non-methylated analog.[4][5]
Reaction:
-
This compound is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride.
Protocol:
-
Suspend this compound in an inert solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux until the reaction is complete (evolution of gas ceases).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride, which can be purified by distillation or used directly in the next step.
Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxamide
The amide can be prepared from the acid chloride or directly from the carboxylic acid. The existence of 2,6-dichloro-5-fluoro-4-methylnicotinamide has been noted.[6]
Reaction (from Acid Chloride):
-
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride is reacted with ammonia or an amine.
Protocol:
-
Dissolve 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of the desired amine dropwise.
-
Stir the reaction mixture at room temperature until completion.
-
Isolate the product by filtration (if it precipitates) or by extraction after an aqueous workup. Purify by recrystallization or chromatography.
Data Presentation
The following tables summarize the available quantitative data for the key compounds in this synthetic pathway. Data for the 4-methyl derivatives are limited; therefore, data for the analogous non-methylated compounds are included for comparison.
Table 1: Physical and Chemical Properties of Key Intermediates and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ pressure) | Reference |
| 2,6-Dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | 154.6-154.9 | - | [4] |
| 2,6-Dichloro-5-fluoronicotinoyl chloride | C₆HCl₂FNO | 228.44 | - | 70-100 @ 1-2 mmHg | [4][5] |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | C₇H₆FNO₄ | 187.12 | 208-213 | - | [4][5] |
| 2,6-Dichloro-3-cyano-4-methylpyridine | C₇H₃Cl₂N₂ | 186.02 | >99.0% purity reported | - | [1] |
Table 2: Reaction Conditions and Yields
| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate | Ethyl fluoroacetate, ethyl formate, sodium methoxide, methyl malonamate | Methanol | Reflux | 0.5 | 61 | [4][5] |
| Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride | Methyl 2,6-dihydroxy-5-fluoronicotinate, POCl₃, LiCl | - | 152-158 | 25 | 88.3 (VPC) | [4][5] |
| Hydrolysis of 2,6-Dichloro-5-fluoronicotinoyl chloride | NaOH, HCl | Water | 50-60 (hydrolysis) | - | 71 | [4] |
| Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine | 2,6-Dihydroxy-3-cyano-4-methylpyridine, PCl₅, DMAP | Nitrobenzene | 130 | 14 | >95 (molar) | [1] |
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Overall synthesis pathway for the target carboxylic acid.
Caption: Key derivatization reactions of the target carboxylic acid.
References
- 1. CN120865078A - 2, 6-Dichloro-3-cyano-4-methylpyridine and preparation method thereof - Google Patents [patents.google.com]
- 2. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 3. DE19926400A1 - Improved process for the preparation of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. danabiosci.com [danabiosci.com]
The Versatile Scaffold: A Technical Guide to Substituted Pyridine Carboxylic Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine carboxylic acids represent a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Their unique physicochemical properties, including the ability of the pyridine ring to engage in various non-covalent interactions and the carboxylic acid group's capacity for hydrogen bonding and metal chelation, make them a privileged scaffold in drug design.[1] This technical guide provides an in-depth exploration of the potential applications of these compounds, focusing on their roles as enzyme inhibitors and receptor modulators across various therapeutic areas.
Substituted Pyridine Carboxylic Acids as Enzyme Inhibitors
The structural features of substituted pyridine carboxylic acids make them highly effective enzyme inhibitors. The electron-deficient pyridine ring can participate in π-π stacking and hydrogen bonding with residues in the enzyme's active site, while the carboxylic acid group can act as a key anchoring point, often coordinating with metal ions essential for catalysis.[1] This has led to the development of potent inhibitors for a wide range of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Several pyridine carboxylic acid derivatives have been developed as potent kinase inhibitors.
| Compound Class/Name | Target Kinase | IC50/Ki Value | Reference |
| Pyridine-urea derivatives | VEGFR-2 | IC50: 3.93 ± 0.73 µM to 5.0 ± 1.91 µM | [2] |
| Substituted Pyridine Derivatives | IRAK4 | IC50: < 1 nM to 3 nM | [1][3] |
| Imidazo[1,2-a]pyridine derivatives | CK2 | IC50: 0.117 ± 0.005 µM | [4] |
A general workflow for identifying and characterizing kinase inhibitors is depicted below.
The general mechanism of action for many pyridine carboxylic acid-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme.
Other Enzyme Inhibitors
The versatility of the substituted pyridine carboxylic acid scaffold extends to the inhibition of various other enzyme classes.
| Compound Class/Name | Target Enzyme | IC50/Ki Value | Reference |
| Verubecestat (MK-8931) | BACE2 | Ki: 0.37 nM | |
| Verubecestat (MK-8931) | BACE1 | Ki: 1.75 nM | [5] |
| Tetomilast | PDE4 | IC50: 74 nM | [6][7] |
| Phenyl alanine derivative | Factor XIa | IC50: 0.9 nM | [1] |
| Pyridine-2-carboxylic acid derivatives | Histone Demethylase (KDM5B) | IC50: < 1.0 µM | |
| 6-(hexyloxy) pyridine-3-carboxylic acid | Carbonic Anhydrase (CA III) | Ki: 41.6 µM | [1] |
| Pyridine-4-carboxylic acid derivative | IspH | IC50: 1.44 µM | [1] |
| 2-pyridylacetic acid | α-amylase, Carboxypeptidase A | Strongest inhibitor among tested compounds | [8] |
Substituted Pyridine Carboxylic Acids as Receptor Modulators
Substituted pyridine carboxylic acids also serve as potent modulators of various cell surface receptors, particularly G protein-coupled receptors (GPCRs), which are implicated in a wide array of physiological processes and diseases.
CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer metastasis, HIV entry, and inflammatory diseases.[9] Several substituted pyridine derivatives have been developed as antagonists of this receptor.
| Compound Class/Name | Target Receptor | EC50/IC50 Value | Reference |
| 2,6-disubstituted pyridine derivatives | CXCR4 | EC50: < 100 nM (binding affinity) | [10] |
| Pyridine-4-carboxylic acid derivative | CCR3 | Not specified | [1] |
The binding of the natural ligand CXCL12 to CXCR4 triggers a cascade of downstream signaling events that promote cell migration, proliferation, and survival. CXCR4 antagonists block this interaction, thereby inhibiting these pathological processes.[9][11]
Applications in Anticancer Therapy
Substituted pyridine carboxylic acids have demonstrated significant potential in cancer therapy, acting through various mechanisms including the inhibition of cell cycle progression and the induction of apoptosis.
| Compound/Class | Cancer Cell Line(s) | IC50 Value | Reference |
| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Broad panel of human cancer cell lines | Low micromolar range | [12][13] |
| Pyridine-urea derivative (8e) | MCF-7 (breast cancer) | 0.22 µM (48h), 0.11 µM (72h) | [2] |
| Pyridine-urea derivative (8n) | MCF-7 (breast cancer) | 1.88 µM (48h), 0.80 µM (72h) | [2] |
| Pyridine derivative (9) | U937, SKMEL-28, NCIH460, RKOP27 | 16-422 nM | [14] |
| Pyridine derivative (10) | U937, SKMEL-28, NCIH460, RKOP27 | 127 nM | [14] |
| Pyridine derivative (20) | SW1116 (colon cancer) | 1.54 µM | [14] |
Anti-inflammatory and Other Applications
The anti-inflammatory properties of substituted pyridine carboxylic acids are well-documented, often stemming from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).
| Compound/Class | Assay/Target | IC50 Value | Reference |
| Isonicotinate (5) | ROS Inhibition | 1.42 ± 0.1 µg/mL | [15] |
| Imidazo[1,2-a]pyridine derivative (4a) | COX-1 | 2.72 µM | [16] |
| Imidazo[1,2-a]pyridine derivative (4a) | COX-2 | 1.89 µM | [16] |
| Nicotinic acid derivatives (2b, 2h) | DPPH radical scavenging | 15.63 ± 0.13 µM, 12.88 ± 0.19 µM | [14][17] |
| Nicotinic acid derivatives (2b, 2h) | ABTS radical scavenging | 19.89 ± 0.25 µM, 16.35 ± 0.25 µM | [14][17] |
| Nicotinic acid derivatives | α-amylase inhibition | 1.324 ± 0.17 to 1.516 ± 0.14 µg/mL | [14][17] |
| Nicotinic acid derivatives | Human RBC hemolysis | 14.06 ± 0.15 to 85.56 ± 0.25 µM | [14][17] |
Physicochemical Properties of FDA-Approved Drugs
Several FDA-approved drugs incorporate the substituted pyridine carboxylic acid scaffold. Their physicochemical properties are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Drug Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Solubility |
| Isoniazid | C6H7N3O | 137.14 | -0.7 | 1 g in 8 mL water |
| Tazarotene | C21H21NO2S | 351.5 | 4.9 | Sparingly soluble in aqueous buffers; soluble in DMSO and dimethyl formamide (~30 mg/mL) |
| Avatrombopag | C29H34Cl2N6O3S2 | 648.15 | 5.6 | Practically insoluble in water below pH 12 |
Experimental Protocols
Synthesis of a Substituted Pyridine-2,6-dicarboxylic Acid Derivative
This protocol describes a novel one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[18]
Materials:
-
Aldehyde
-
Pyruvate
-
Pyrrolidine-acetic acid catalyst
-
Ammonium acetate
-
Solvent (e.g., ethanol)
Procedure:
-
In a single reaction vessel, combine the aldehyde and pyruvate in the chosen solvent.
-
Add the pyrrolidine-acetic acid catalyst to the mixture.
-
Allow the reaction to proceed to form the dihydropyran derivative. This can be monitored by thin-layer chromatography (TLC).
-
To the same reaction vessel, add ammonium acetate.
-
Heat the reaction mixture under mild conditions (e.g., reflux in ethanol) until the formation of the desired 4-substituted pyridine-2,6-dicarboxylic acid derivative is complete, as monitored by TLC.
-
Cool the reaction mixture and isolate the product by standard workup procedures, such as extraction and crystallization.
IRAK4 Kinase Inhibition Assay
This protocol outlines a general procedure for a biochemical assay to determine the inhibitory activity of a compound against IRAK4 kinase.[8][18][19]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
Test compound (substituted pyridine carboxylic acid derivative)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the IRAK4 enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Quantify the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound, using the ADP-Glo™ assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
CXCR4 Receptor Binding Assay
This protocol describes a flow cytometry-based competition binding assay to identify compounds that inhibit the binding of CXCL12 to CXCR4.[20][21][22]
Materials:
-
Jurkat cells (or another cell line endogenously expressing CXCR4)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compound (substituted pyridine carboxylic acid derivative)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Culture Jurkat cells to the appropriate density and wash with assay buffer.
-
Resuspend the cells in assay buffer to the desired concentration.
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the cell suspension to each well and incubate for a short period (e.g., 15 minutes) at room temperature in the dark.
-
Add a fixed concentration of fluorescently labeled CXCL12 to each well.
-
Incubate for a further period (e.g., 30 minutes) at room temperature in the dark to allow for competitive binding.
-
Wash the cells by centrifugation and resuspension in fresh assay buffer to remove unbound ligand and compound.
-
Fix the cells if necessary (e.g., with paraformaldehyde).
-
Analyze the fluorescence of the cells in each well using a flow cytometer.
-
The decrease in fluorescence intensity in the presence of the test compound indicates displacement of the fluorescently labeled CXCL12 and thus binding of the compound to CXCR4.
-
Calculate the percentage of inhibition of binding and determine the EC50 or IC50 value from a dose-response curve.
Conclusion
Substituted pyridine carboxylic acids are a remarkably versatile and valuable scaffold in medicinal chemistry. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties, leading to the development of highly potent and selective drugs for a wide range of diseases. The continued exploration of this chemical space, aided by advanced screening and synthetic methodologies, promises to yield new and improved therapeutic agents in the years to come.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 21. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions [mdpi.com]
Unraveling the Enigma: The Mechanism of Action of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a synthetic halogenated pyridine derivative. While extensive research into the specific biological mechanism of action of this particular compound is not publicly available, its structural motifs strongly suggest its role as a key intermediate in the synthesis of more complex molecules, particularly those in the realm of antibacterial agents. This guide will delve into the likely, inferred mechanism of action by examining the well-established activities of structurally related compounds, namely the naphthyridine and quinolone classes of antibiotics. The primary mode of action for these compounds is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document will provide a detailed overview of this mechanism, supported by illustrative diagrams and a summary of relevant experimental protocols used in the field.
Introduction: The Identity of this compound
This compound is a chemical compound with the molecular formula C₇H₄Cl₂FNO₂. Its structure features a pyridine ring substituted with two chlorine atoms, a fluorine atom, a methyl group, and a carboxylic acid group. This substitution pattern makes it a versatile building block in organic synthesis.
Currently, the predominant context in which this molecule is discussed in scientific literature is as a precursor for the synthesis of more complex heterocyclic systems. Specifically, it is identified as a potential intermediate for creating compounds within the naphthyridine class of antibacterials.
Inferred Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Given its role as a synthetic precursor to naphthyridine antibacterials, the mechanism of action of the final products derived from this compound can be inferred. Naphthyridines, along with the structurally similar quinolones and fluoroquinolones, are potent bactericidal agents that target the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[3][4][5]
The Role of DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.[4][6]
-
Topoisomerase IV: The primary function of this enzyme is to decatenate, or unlink, the newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[1][3]
The Inhibitory Action of Naphthyridine/Quinolone Antibiotics
Naphthyridine and quinolone antibiotics exert their bactericidal effect by forming a stable ternary complex with the topoisomerase and the bacterial DNA.[1][5] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[1][3]
The general workflow of this inhibitory mechanism is as follows:
Figure 1: General mechanism of action of naphthyridine and quinolone antibiotics.
Quantitative Data: A Notable Absence
A comprehensive search of scientific databases reveals a lack of publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for the direct biological activity of this compound. This absence of data further supports its primary role as a synthetic intermediate rather than a bioactive agent itself.
For the final naphthyridine and fluoroquinolone products, a wealth of quantitative data exists, which is typically presented in tables to compare the efficacy of different compounds against various bacterial strains. An example of how such data would be structured is provided below.
| Compound | Target Enzyme | Bacterial Strain | IC₅₀ (µM) | MIC (µg/mL) |
| Hypothetical Drug A | DNA Gyrase | E. coli | 0.5 | 0.1 |
| Hypothetical Drug A | Topoisomerase IV | S. aureus | 1.2 | 0.5 |
| Hypothetical Drug B | DNA Gyrase | E. coli | 0.8 | 0.2 |
| Hypothetical Drug B | Topoisomerase IV | S. aureus | 0.9 | 0.4 |
Table 1: Illustrative structure for presenting quantitative data on the efficacy of antibacterial compounds. (Note: The data presented is hypothetical and for illustrative purposes only).
Experimental Protocols for Assessing Mechanism of Action
The investigation of compounds that inhibit DNA gyrase and topoisomerase IV involves a series of well-established in vitro assays. These protocols are crucial for confirming the mechanism of action and determining the potency of new antibacterial candidates.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.
-
Principle: Relaxed and supercoiled DNA can be separated by agarose gel electrophoresis due to their different mobilities.
-
Methodology:
-
Relaxed plasmid DNA (e.g., pBR322) is incubated with DNA gyrase in the presence of ATP and varying concentrations of the test compound.
-
The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.[7]
-
Figure 2: Workflow for a DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated DNA (interlinked circles) by topoisomerase IV.
-
Principle: Catenated DNA networks are large and cannot enter the agarose gel, while decatenated, monomeric circular DNA can.
-
Methodology:
-
Kinetoplast DNA (kDNA), a naturally catenated network of DNA circles, is incubated with topoisomerase IV in the presence of ATP and various concentrations of the test compound.
-
The reaction products are analyzed by agarose gel electrophoresis.
-
Inhibition is indicated by the persistence of the kDNA at the origin of the gel and a reduction in the amount of decatenated DNA monomers. The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity.[8][9]
-
DNA Cleavage Assay
This assay determines if a compound stabilizes the enzyme-DNA cleavage complex, a hallmark of quinolone-like activity.
-
Principle: The addition of a denaturant (like SDS) and a protease to the stabilized ternary complex results in double-strand breaks in the DNA.
-
Methodology:
-
Supercoiled plasmid DNA is incubated with the topoisomerase and the test compound.
-
SDS and proteinase K are added to the reaction.
-
The DNA is then analyzed by agarose gel electrophoresis.
-
The appearance of linear DNA from the supercoiled substrate indicates that the compound stabilizes the cleavage complex.[7][10]
-
Conclusion
While this compound does not appear to be a direct bioactive agent based on available data, its chemical structure strongly positions it as a valuable intermediate in the synthesis of naphthyridine-based antibacterial drugs. The established mechanism of action for this class of antibiotics is the potent and specific inhibition of bacterial DNA gyrase and topoisomerase IV. Understanding this mechanism is crucial for the rational design and development of new antibacterial agents that can combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide represent the foundational methods for identifying and characterizing novel inhibitors of these essential bacterial enzymes. Further research into derivatives of this compound may lead to the discovery of new and effective antibacterial therapies.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enoxacin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 6. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodology of Suzuki-Miyaura cross-coupling reactions involving 2,6-dichloropyridines. This key synthetic transformation is instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted pyridines that are pivotal in medicinal chemistry and materials science.
The primary challenge in the functionalization of 2,6-dichloropyridine lies in the relatively low reactivity of the C-Cl bond compared to its C-Br and C-I counterparts.[1][2] Overcoming this hurdle often necessitates the use of robust catalytic systems, typically employing palladium catalysts with bulky, electron-rich phosphine ligands.[1][2] This document details established protocols, provides comparative data on catalytic systems, and offers insights into achieving both mono- and di-functionalization of the pyridine ring.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or its ester derivatives.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and selectivity of the Suzuki coupling with 2,6-dichloropyridine. Below is a summary of various reported conditions for both mono- and di-arylation/alkylation.
Table 1: Conditions for Mono-Arylation of 2,6-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 4-24 | Varies | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 80-120 | Varies | High | [1] |
Table 2: Conditions for Di-Alkylation of 2,6-Dichloropyridine
| Reactant 2 (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Heptyl boronic pinacol ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 | [4][5] |
Note: Yields are highly dependent on the specific boronic acid or ester used. The tables provide a general framework for reaction optimization.
Experimental Protocols
The following protocols provide detailed methodologies for key Suzuki coupling reactions with 2,6-dichloropyridine.
Protocol 1: General Procedure for Mono-Arylation of 2,6-Dichloropyridine
This protocol is a starting point for the selective mono-arylation of 2,6-dichloropyridine.[2] Careful control of stoichiometry is crucial for achieving high selectivity.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Exhaustive Di-Alkylation of 2,6-Dichloropyridine
This protocol is designed for the exhaustive di-alkylation of 2,6-dichloropyridine using an alkyl boronic pinacol ester.[4][5] The use of an excess of the boronic ester and a specific base (LiOᵗBu) is critical for driving the reaction to completion.[5]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Alkyl boronic pinacol ester (2.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Ad₂PⁿBu (di-adamantyl-n-butylphosphine) (3 mol%)
-
Lithium tert-butoxide (LiOᵗBu)
-
Dioxane and Water (4:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating source
Procedure:
-
Charge a reaction vessel with 2,6-dichloropyridine, the alkyl boronic pinacol ester, Pd(OAc)₂, and Ad₂PⁿBu.
-
Add the 4:1 mixture of dioxane and water as the solvent.
-
Add LiOᵗBu as the base.
-
Heat the mixture to 100 °C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Isolate and purify the product, 2,6-dialkylpyridine, using standard procedures (extraction and column chromatography).
Troubleshooting and Optimization
Low yields in Suzuki couplings of 2,6-dichloropyridine are often encountered due to the inertness of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[2] A systematic approach to troubleshooting is recommended.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine scaffolds are prevalent.[2][3] The use of 2,6-dichloropyridine as a substrate in this reaction offers a versatile and cost-effective entry point to a diverse range of substituted pyridine derivatives. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents unique challenges, often necessitating carefully optimized catalyst systems and reaction conditions.[4]
These application notes provide a comprehensive guide to the experimental setup for the Buchwald-Hartwig amination of 2,6-dichloropyridine, covering protocols for both selective mono-amination and di-amination. The information presented is intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2,6-dichloropyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to generate a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction efficiency and selectivity.[1]
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported and representative conditions for the Buchwald-Hartwig amination of 2,6-dichloropyridine. It is important to note that reaction outcomes are highly dependent on the specific amine, catalyst system, and reaction parameters. The data provided should be used as a starting point for optimization.
Table 1: Selective Mono-amination of 2,6-Dichloropyridine
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | BrettPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Good (Not specified) |
| Aniline | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 100 | 16-24 | Moderate to Good |
| Morpholine | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | Moderate to Good |
| Alkylamine | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₃PO₄ (2.0) | Toluene | 100-120 | 12-24 | Moderate |
Note: "Good" and "Moderate" are qualitative descriptions from literature and suggest that yields are generally favorable but may require optimization for specific substrates.
Table 2: Di-amination of 2,6-Dichloropyridine
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (2-4) | XPhos (4-8) | NaOtBu (2.8) | Toluene | 110 | 24-48 | Moderate to Good |
| Aniline | Pd(OAc)₂ (3-5) | SPhos (6-10) | K₃PO₄ (4.0) | Dioxane | 120 | 24-48 | Moderate |
Note: Di-amination generally requires higher catalyst loadings, an excess of the amine, and more forcing conditions compared to mono-amination.
Experimental Protocols
The following protocols provide detailed methodologies for the mono- and di-amination of 2,6-dichloropyridine. These are general procedures and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Selective Mono-amination of 2,6-Dichloropyridine
This protocol is a starting point for achieving selective mono-substitution.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add 2,6-dichloropyridine, the palladium precatalyst, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-amination of 2,6-Dichloropyridine
This protocol is designed to favor the formation of the di-substituted product.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Amine (2.2-2.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 2.8-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add 2,6-dichloropyridine, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the flask and heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring for an extended period.
-
Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow
The general experimental workflow for a Buchwald-Hartwig amination reaction is depicted below.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Carboxylation of Pyridines using CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The direct carboxylation of pyridines using carbon dioxide (CO2) as an abundant, renewable, and non-toxic C1 source represents a highly attractive and sustainable synthetic strategy. This approach circumvents the need for pre-functionalized starting materials and often harsh reaction conditions associated with traditional methods.
This document provides detailed application notes and experimental protocols for three cutting-edge methodologies in the field of pyridine carboxylation utilizing CO2: a copper-catalyzed C4-selective carboxylation, a rhodium-catalyzed ortho-C-H carboxylation of 2-arylpyridines, and a regioselective electrochemical carboxylation method.
Copper-Catalyzed C4-Selective Carboxylation of Pyridines via Pyridylphosphonium Salts
This method, developed by Wang and coworkers, allows for the highly selective carboxylation at the C4-position of the pyridine ring. The strategy involves an in-situ generation of a pyridylphosphonium salt, which then undergoes a copper-catalyzed carboxylation.[1][2]
Reaction Principle
The reaction proceeds in a one-pot fashion, starting with the C-H phosphination of the pyridine, followed by the introduction of CO2 and the copper catalyst.
Experimental Workflow
Quantitative Data
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | Pyridine | Isonicotinic acid | 85 |
| 2 | 3-Methylpyridine | 3-Methylisonicotinic acid | 78 |
| 3 | 3,5-Dimethylpyridine | 3,5-Dimethylisonicotinic acid | 82 |
| 4 | 2-Phenylpyridine | 2-Phenylisonicotinic acid | 75 |
| 5 | 2-Chloropyridine | 2-Chloroisonicotinic acid | 65 |
| 6 | 3-Chloropyridine | 3-Chloroisonicotinic acid | 72 |
Table 1: Substrate scope for the copper-catalyzed C4-selective carboxylation of pyridines.
Detailed Experimental Protocol
Materials:
-
Pyridine substrate (0.5 mmol)
-
Tris(4-fluorophenyl)phosphine (1.1 equiv)
-
Trifluoromethanesulfonic anhydride (1.1 equiv)
-
Copper(I) chloride (CuCl, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 12 mol%)
-
Diethylzinc (ZnEt2, 1.0 M in hexanes, 2.5 equiv)
-
Dimethylacetamide (DMA), anhydrous
-
Carbon dioxide (balloon)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the pyridine substrate (0.5 mmol), tris(4-fluorophenyl)phosphine (0.55 mmol), and anhydrous DMA (2.0 mL).
-
Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (0.55 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes to form the pyridylphosphonium salt.
-
Evacuate and backfill the Schlenk tube with carbon dioxide from a balloon three times.
-
Add CuCl (0.05 mmol) and TMEDA (0.06 mmol) to the reaction mixture.
-
Slowly add diethylzinc solution (1.25 mL, 1.25 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours under a CO2 atmosphere (balloon).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired isonicotinic acid derivative.
Rhodium-Catalyzed Ortho-C-H Carboxylation of 2-Arylpyridines
This methodology, reported by Iwasawa and colleagues, enables the direct carboxylation of the ortho-C-H bond of the aryl ring in 2-arylpyridine derivatives.[1][3] The reaction is directed by the pyridine nitrogen atom and utilizes a rhodium catalyst.
Reaction Principle
The reaction proceeds via a chelation-assisted C-H activation mechanism, where the pyridine nitrogen coordinates to the rhodium center, directing the C-H bond cleavage at the ortho position of the aryl substituent.
Experimental Workflow
Quantitative Data
| Entry | 2-Arylpyridine Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(2-Carboxyphenyl)pyridine | 82 |
| 2 | 2-(p-Tolyl)pyridine | 2-(2-Carboxy-5-methylphenyl)pyridine | 78 |
| 3 | 2-(p-Methoxyphenyl)pyridine | 2-(2-Carboxy-5-methoxyphenyl)pyridine | 85 |
| 4 | 2-(p-Chlorophenyl)pyridine | 2-(2-Carboxy-5-chlorophenyl)pyridine | 71 |
| 5 | 2-(m-Tolyl)pyridine | 2-(2-Carboxy-4-methylphenyl)pyridine | 75 |
| 6 | 2-(Naphthalen-2-yl)pyridine | 2-(3-Carboxynaphthalen-2-yl)pyridine | 68 |
Table 2: Substrate scope for the rhodium-catalyzed ortho-C-H carboxylation of 2-arylpyridines. Yields are for the corresponding methyl esters after treatment with TMSCHN2.
Detailed Experimental Protocol
Materials:
-
2-Arylpyridine substrate (0.2 mmol)
-
[Rh(coe)2Cl]2 (5.0 mol%)
-
Tris(2,4,6-trimethylphenyl)phosphine (P(Mes)3, 12 mol%)
-
Dimethylmethoxyaluminum (AlMe2(OMe), 2.0 equiv, prepared in situ)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Carbon dioxide (1 atm)
-
Schlenk tube
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Rh(coe)2Cl]2 (0.01 mmol), P(Mes)3 (0.024 mmol), and the 2-arylpyridine substrate (0.2 mmol).
-
Add anhydrous DMA (1.0 mL).
-
In a separate vial, prepare the AlMe2(OMe) reagent by adding methanol (0.4 mmol) to a solution of trimethylaluminum (0.4 mmol) in hexane at 0 °C, then carefully remove the solvent under vacuum. Dissolve the residue in DMA (1.0 mL).
-
Add the prepared AlMe2(OMe) solution to the Schlenk tube containing the substrate and catalyst.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a CO2 line (1 atm).
-
Heat the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
For ease of purification and characterization, the crude carboxylic acid is typically converted to its methyl ester by treatment with trimethylsilyldiazomethane (TMSCHN2).
-
The resulting methyl ester is purified by flash column chromatography on silica gel.
Regioselective Electrochemical Carboxylation of Pyridines
A groundbreaking electrochemical approach developed by Lin, Yu, and coworkers allows for tunable regioselectivity in the direct C-H carboxylation of pyridines with CO2.[4][5] The site of carboxylation (C4 or C5) is dictated by the design of the electrochemical reactor.[4][5]
Reaction Principle
-
C5-Carboxylation (Divided Cell): In a divided electrochemical cell, the reaction is believed to proceed through a radical anion intermediate, with the regioselectivity governed by the intrinsic electronic properties of this intermediate.[4]
-
C4-Carboxylation (Undivided Cell): In an undivided cell, a paired electrolysis mechanism is proposed. Anodically generated iodine is thought to intercept a key radical anion intermediate, leading to a kinetic control of regioselectivity that favors the C4 position.[4][5]
Experimental Workflow
Quantitative Data
C5-Selective Carboxylation (Divided Cell)
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Methyl 2-phenylnicotinate | 72 |
| 2 | 2-(p-Tolyl)pyridine | Methyl 2-(p-tolyl)nicotinate | 68 |
| 3 | 2-(p-Fluorophenyl)pyridine | Methyl 2-(p-fluorophenyl)nicotinate | 75 |
| 4 | 2,6-Dimethylpyridine | Methyl 2,6-dimethylnicotinate | 55 |
Table 3: Substrate scope for C5-selective electrochemical carboxylation.
C4-Selective Carboxylation (Undivided Cell)
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Methyl 2-phenylisonicotinate | 65 |
| 2 | 2-(p-Tolyl)pyridine | Methyl 2-(p-tolyl)isonicotinate | 62 |
| 3 | 2-(p-Fluorophenyl)pyridine | Methyl 2-(p-fluorophenyl)isonicotinate | 68 |
| 4 | 2,6-Dimethylpyridine | Methyl 2,6-dimethylisonicotinate | 48 |
Table 4: Substrate scope for C4-selective electrochemical carboxylation.
Detailed Experimental Protocols
General Materials:
-
Electrochemical cell (divided or undivided)
-
Potentiostat/Galvanostat
-
Electrodes (e.g., Fe cathode, Zn anode)
-
Tetrabutylammonium iodide (nBu4NI)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Carbon dioxide (balloon or continuous flow)
-
Methyl iodide (MeI)
Protocol for C5-Carboxylation (Divided Cell):
-
Set up a divided H-type electrochemical cell with a porous glass frit separator.
-
In the cathodic chamber, place an iron plate cathode and a magnetic stir bar.
-
In the anodic chamber, place a zinc plate sacrificial anode.
-
To both chambers, add a solution of the 2-arylpyridine substrate (0.2 mmol), copper(II) trifluoromethanesulfonate (Cu(OTf)2, 0.2 equiv), potassium tert-butoxide (KOtBu, 0.25 equiv), and nBu4NI (0.1 M) in anhydrous NMP (4.0 mL per chamber).
-
Saturate the electrolyte solution with CO2 by bubbling the gas through it for 20 minutes.
-
Perform constant current electrolysis at 5.0 mA under a CO2 atmosphere (balloon).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add methyl iodide (5.0 equiv) to the cathodic chamber and stir the mixture at room temperature for 3 hours.
-
Combine the solutions from both chambers and pour into water.
-
Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol for C4-Carboxylation (Undivided Cell):
-
Set up an undivided electrochemical cell with an iron plate cathode and a zinc plate anode.
-
To the cell, add a solution of the 2-arylpyridine substrate (0.2 mmol) and nBu4NI (0.1 M) in anhydrous NMP (8.0 mL).
-
Saturate the electrolyte solution with CO2 by bubbling the gas through it for 20 minutes.
-
Perform constant current electrolysis at 5.0 mA under a CO2 atmosphere (balloon).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add methyl iodide (5.0 equiv) and stir at room temperature for 3 hours.
-
Work-up and purify the product as described for the C5-carboxylation protocol.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions may need to be optimized for different substrates.
References
- 1. Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific applications of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (herein referred to as DFMPA) as a pharmaceutical intermediate is limited. The following application notes and protocols are based on the known reactivity of structurally similar compounds, particularly substituted dichloropyridine carboxylic acids. These are intended to serve as a guide for exploratory research and are not based on established, documented syntheses using DFMPA.
Introduction
This compound (DFMPA) is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The strategic placement of two chlorine atoms, a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring offers multiple reaction sites for derivatization. This allows for the construction of diverse molecular scaffolds for the synthesis of novel therapeutic agents.
The electron-withdrawing nature of the halogen substituents activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for standard amide and ester formations. The methyl group can also be a site for further functionalization or can be important for steric and electronic interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of DFMPA is presented below.
| Property | Value |
| CAS Number | 132195-42-7 |
| Molecular Formula | C₇H₄Cl₂FNO₂ |
| Molecular Weight | 224.02 g/mol |
| Appearance | Off-white to white solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) |
Potential Pharmaceutical Applications and Synthetic Strategies
Based on the reactivity of analogous compounds, DFMPA is a promising starting material for the synthesis of various classes of bioactive molecules. The two chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. The dichlorinated nature of DFMPA allows for sequential or differential substitution to build complex molecules. For example, one chlorine could be displaced by an amine, followed by amidation of the carboxylic acid.
Hypothetical Reaction Scheme:
Caption: Hypothetical workflow for synthesizing a potential kinase inhibitor from DFMPA.
Synthesis of Bioactive Amides and Esters
The carboxylic acid group of DFMPA can be readily converted to amides and esters, which are common functional groups in a vast array of pharmaceuticals. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse amine or alcohol-containing fragments.
Hypothetical Reaction Scheme:
Caption: General pathways for the synthesis of amide and ester derivatives of DFMPA.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on standard organic synthesis methodologies for similar compounds. Researchers should optimize these conditions for DFMPA.
Protocol 1: General Amide Synthesis from DFMPA
This protocol describes a general procedure for the synthesis of an amide derivative from DFMPA using a common coupling agent like HATU.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of amide derivatives from DFMPA.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 132195-42-7 | Various |
| Amine (substituted) | Varies | Various |
| HATU | 148893-10-1 | Various |
| DIPEA | 7087-68-5 | Various |
| Anhydrous DMF | 68-12-2 | Various |
| Ethyl Acetate | 141-78-6 | Various |
| Saturated aq. NaCl (brine) | 7647-14-5 | Various |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Various |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
Expected Data:
| Parameter | Expected Range |
| Yield | 60-90% (highly dependent on the amine used) |
| Purity (by HPLC) | >95% |
Protocol 2: Nucleophilic Aromatic Substitution of a Chlorine Atom
This protocol outlines a potential method for the selective substitution of one of the chlorine atoms with an amine.
Workflow Diagram:
Caption: Experimental workflow for nucleophilic aromatic substitution on DFMPA.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 132195-42-7 | Various |
| Amine (nucleophile) | Varies | Various |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various |
| Anhydrous DMSO | 67-68-5 | Various |
| Hydrochloric Acid (1M) | 7647-01-0 | Various |
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.3 M).
-
Add the desired amine (1.5 - 2.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Expected Data:
| Parameter | Expected Range |
| Yield | 50-85% (highly dependent on the nucleophile) |
| Purity (by HPLC) | >90% |
Safety Precautions
-
Handle this compound and all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
While direct applications of this compound in pharmaceutical synthesis are not extensively documented in public literature, its structure suggests it is a valuable and versatile intermediate. The provided hypothetical application notes and protocols offer a starting point for researchers to explore its utility in the synthesis of novel compounds with potential therapeutic activities. The diverse reactivity of this molecule makes it an attractive scaffold for generating libraries of compounds for drug discovery programs.
Application Notes and Protocols for the Synthesis of Deucravacitinib, a Selective TYK2 Inhibitor, from Dichloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Deucravacitinib (BMS-986165), a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). Deucravacitinib is a bioactive molecule with significant therapeutic potential for the treatment of autoimmune diseases such as psoriasis.[1][2] The synthesis leverages a dichloropyridine derivative as a key starting material, highlighting the utility of halogenated pyridines in the construction of complex, biologically active molecules.
Introduction
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][3] Unlike pan-JAK inhibitors, Deucravacitinib achieves its selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the conserved ATP-binding site in the catalytic (JH1) domain.[1][4] This unique mechanism of action allows for the targeted inhibition of signaling pathways mediated by interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons, which are key cytokines in the pathogenesis of various autoimmune diseases.[5][6][7] The selective inhibition of TYK2 with minimal effects on other JAK isoforms (JAK1, JAK2, JAK3) is expected to result in an improved safety profile compared to less selective JAK inhibitors.[3][8]
The synthesis of Deucravacitinib involves the strategic coupling of key intermediates, including a substituted aniline and a functionalized pyridazine carboxamide, which can be derived from dichloropyridine precursors. The protocols outlined below provide a representative synthetic route to this important bioactive molecule.
Data Presentation
The biological activity of Deucravacitinib has been extensively characterized, demonstrating high potency for TYK2 and significant selectivity over other JAK family kinases.
| Target Kinase | IC50 (nM) | Selectivity vs. TYK2 | Assay Type |
| TYK2 | 0.2 | - | Probe Displacement Assay |
| JAK1 | >10,000 | >50,000-fold | Kinase Binding Assay |
| JAK2 | >10,000 | >50,000-fold | Kinase Binding Assay |
| JAK3 | >10,000 | >50,000-fold | Kinase Binding Assay |
| TYK2 (Cellular) | 2 - 19 | - | IL-12, IL-23, IFN-α Signaling |
| JAK1/3 (Cellular) | >1,900 | >100-fold | Cellular Signaling Assay |
| JAK2 (Cellular) | >4,000 | >2,000-fold | Cellular Signaling Assay |
Data compiled from references[3][4][9]. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
Signaling Pathway
Deucravacitinib selectively inhibits the TYK2 signaling pathway. Upon binding of cytokines such as IL-12, IL-23, or Type I interferons to their receptors, TYK2 and another JAK family member (JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which drives inflammatory responses. Deucravacitinib, by binding to the regulatory JH2 domain of TYK2, locks the kinase in an inactive conformation, thereby preventing its activation and interrupting this signaling cascade.[1][2][7]
Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.
Experimental Protocols
The following protocols describe a plausible synthetic route for Deucravacitinib, based on the synthesis of its key intermediates.
Synthesis Workflow
Caption: Synthetic Workflow for Deucravacitinib.
Protocol 1: Synthesis of Intermediate 1 (2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline)
This protocol describes the synthesis of a key aniline intermediate.[10]
Materials:
-
2-Fluoro-3-nitrobenzonitrile
-
Methanol
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Tetrabutylammonium bromide
-
Tosyl chloride
-
Methanamine hydrochloride
-
Triethoxymethane
-
Thiourea dioxide
-
Sodium hydroxide
-
Appropriate solvents (e.g., DMF, ethanol)
Procedure:
-
Synthesis of N'-Hydroxy-2-methoxy-3-nitrobenzimidamide:
-
In a reaction vessel, dissolve 2-fluoro-3-nitrobenzonitrile in a suitable solvent.
-
Add methanol, hydroxylamine hydrochloride, potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up the reaction mixture to isolate the product.
-
-
Synthesis of 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole:
-
To the crude N'-hydroxy-2-methoxy-3-nitrobenzimidamide, add a suitable solvent and cool the mixture.
-
Add tosyl chloride and stir.
-
To the resulting N'-(tosyloxy)benzimidamide, add methanamine hydrochloride and triethoxymethane.
-
Heat the mixture to effect condensation and cyclization.
-
Isolate the triazole product after an appropriate work-up.
-
-
Reduction to 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline:
-
Dissolve the nitrophenyl-triazole intermediate in a suitable solvent.
-
Add a solution of thiourea dioxide and sodium hydroxide.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Perform an extractive work-up and purify the product by column chromatography to yield Intermediate 1.
-
Protocol 2: Synthesis of Intermediate 2 (4,6-Dichloro-N-(methyl-d3)pyridazine-3-carboxamide)
This protocol describes the preparation of the deuterated pyridazine carboxamide intermediate.[11]
Materials:
-
4,6-Dichloropyridazine-3-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Deuterated methylamine hydrochloride (CD3NH2·HCl)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Acid Chloride Formation:
-
Suspend 4,6-dichloropyridazine-3-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of deuterated methylamine hydrochloride and triethylamine in DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford Intermediate 2.
-
Protocol 3: Synthesis of Deucravacitinib
This protocol describes the final coupling steps to yield Deucravacitinib.
Materials:
-
Intermediate 1 (2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline)
-
Intermediate 2 (4,6-Dichloro-N-(methyl-d3)pyridazine-3-carboxamide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or a dual-base system)
-
Anhydrous, deoxygenated solvent (e.g., dioxane or toluene)
-
Cyclopropanecarbonyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Buchwald-Hartwig Amination:
-
In a dry, nitrogen-flushed flask, combine Intermediate 1, Intermediate 2, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture under a nitrogen atmosphere at the appropriate temperature (e.g., 100-120 °C) until the starting materials are consumed (monitor by LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide.
-
-
Final Amide Coupling:
-
Dissolve the product from the previous step in an anhydrous solvent such as DCM.
-
Add a suitable base (e.g., pyridine).
-
Cool the solution to 0 °C and slowly add cyclopropanecarbonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and perform an extractive work-up.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield Deucravacitinib.
-
Disclaimer
The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. Reaction conditions may require optimization.
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 10. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]
- 11. CAS No. 1609393-89-6, Deucravacitinib intermediate - Buy CAS No. 1609393-89-6, 4 6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
Application Notes and Protocols for the Quantification of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
Introduction:
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, the following protocols are based on established methods for structurally similar compounds, including other pyridine carboxylic acids, fluorinated aromatic carboxylic acids, and various organic acids. These methodologies, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are intended to serve as a comprehensive starting point for method development and validation by researchers, scientists, and drug development professionals.
I. Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for its robustness and accessibility, and LC-MS/MS for its superior sensitivity and selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the analysis of bulk drug substances, process intermediates, and formulations where the concentration of the analyte is relatively high.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of the analyte in complex matrices such as plasma, urine, and environmental samples, offering high selectivity and sensitivity.
II. Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and LC-MS/MS methods. These values are extrapolated from validated methods for analogous compounds and should be confirmed during method validation.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | > 0.995 | [1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | [1][2][3] |
| Precision (%RSD) | < 2% | < 10% | [1][2][3] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | [1][4] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 5 ng/mL | [1][2][4] |
| Throughput | Moderate | High | General Knowledge |
| Selectivity | Moderate (Potential for interference from co-eluting compounds) | High (Based on specific mass-to-charge ratio transitions) | General Knowledge |
| Cost | Lower | Higher | General Knowledge |
III. Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of this compound
1.1. Scope: This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in a relatively clean sample matrix.
1.2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
1.3. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
1.4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Estimated around 270-280 nm (to be determined by UV scan of the reference standard).
1.5. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the expected calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
1.6. Calibration Curve:
-
Prepare a stock solution of the reference standard in the sample diluent.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: LC-MS/MS Method for the Quantification of this compound in Biological Matrices
2.1. Scope: This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids (e.g., plasma, urine). This method may require derivatization to improve chromatographic retention and ionization efficiency.
2.2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Optional Derivatization Reagents: 3-Nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine.[5][6]
2.3. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 or HILIC column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
2.4. Sample Preparation (Protein Precipitation & Optional Derivatization):
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
(Optional Derivatization with 3-NPH, based on literature for other carboxylic acids):[5][6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of Acetonitrile/Water (50:50, v/v).
-
Add 20 µL of 200 mM 3-NPH in Acetonitrile/Water (50:50, v/v).
-
Add 20 µL of 120 mM EDC with 6% pyridine in Acetonitrile/Water (50:50, v/v).
-
Incubate at 40 °C for 30 minutes.
-
Dilute the mixture with Acetonitrile/Water (50:50, v/v) before injection.
-
2.5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: To be optimized based on the analyte's retention. A typical starting gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI negative or positive (to be determined by infusion of the standard).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
IV. Mandatory Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Evaluation of Novel Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a detailed guide for the in vitro biological evaluation of novel pyridine derivatives, with a focus on their potential as anti-cancer agents. The protocols outlined below cover essential assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key cellular signaling pathways.
Data Presentation: Summary of Biological Activities
The following tables summarize the in vitro biological activities of representative novel pyridine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Novel Pyridine Derivatives (IC50 Values)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HeLa | Cervical Cancer | 0.19 | [1] |
| SGC-7901 | Gastric Adenocarcinoma | 0.30 | [1] | |
| MCF-7 | Breast Cancer | 0.33 | [1] | |
| Compound 2 | HepG2 | Liver Cancer | 4.5 ± 0.3 | [2][3] |
| 4-CP.P | MCF-7 | Breast Cancer | 60 ± 4.0 | [4][5] |
| P.P | MCF-7 | Breast Cancer | 100 ± 5.0 | [4][5] |
| 3-NP.P | MCF-7 | Breast Cancer | 140 ± 5.0 | [4][5] |
| TPM.P | MCF-7 | Breast Cancer | 180 ± 6.0 | [4][5] |
| Compound 12 | MCF-7 | Breast Cancer | 0.5 | |
| HepG2 | Liver Cancer | 5.27 |
Table 2: Apoptosis Induction by Novel Pyridine Derivatives
| Compound ID | Cell Line | Treatment Concentration | Apoptotic Cells (%) | Method | Reference |
| Compound 12 | MCF-7 | IC50 (1.62 µM, 48h) | 33.43 (Total) | Annexin V/PI | |
| 23.18 (Early) | |||||
| 10.25 (Late) | |||||
| 4-CP.P | MCF-7 | 60 µM (72h) | 72 (Sub-G1) | Cell Cycle Analysis | [5] |
Table 3: Cell Cycle Analysis of Novel Pyridine Derivatives
| Compound ID | Cell Line | Treatment Concentration | Effect | Reference |
| Compound 1 & 2 | MCF-7, HepG2 | 15 µM (24h) | G2/M Arrest | [6] |
| Compound 12 | MCF-7 | IC50 | S-phase Arrest (36.02%) | |
| FPTHQ | A2780 | Dose-dependent | G0/G1 Arrest | |
| Compound H42 | A2780, SKOV3 | Not specified | G0/G1 Arrest | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of novel pyridine derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8]
Materials:
-
Cancer cell lines
-
96-well plates
-
Novel pyridine compounds
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridine compounds in complete medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following treatment with pyridine derivatives. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel pyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of the pyridine compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[5] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[5]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with pyridine derivatives. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel pyridine compounds
-
PBS
-
Ice-cold 70% ethanol[4]
-
RNase A solution (100 µg/mL)[4]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[4]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[4]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.[4] Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[4]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented as histograms, and the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software. An increase in the sub-G1 peak is indicative of apoptosis.[5]
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as MAPK and PI3K/Akt, upon treatment with pyridine derivatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel pyridine compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p53, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for evaluating novel pyridine derivatives.
Caption: p53/JNK signaling pathway activated by pyridine derivatives.
Caption: PI3K/Akt/mTOR pathway inhibited by pyridine derivatives.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2,6-Dichloropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2,6-dichloropyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of 2,6-dichloropyridine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield
Question: I am attempting a Suzuki-Miyaura coupling with 2,6-dichloropyridine and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings of 2,6-dichloropyridine are a common challenge due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[1] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling of 2,6-dichloropyridine.
Issue 2: Side Reactions - Homocoupling and Protodehalogenation
Question: My Suzuki-Miyaura reaction is producing significant side products like the homocoupling of my boronic acid and protodehalogenation of the 2,6-dichloropyridine. How can I minimize these?
Answer: These are common side reactions.
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[2] To minimize this, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[2]
-
Protodehalogenation , the replacement of a chlorine atom with hydrogen, can occur if the transmetalation step is slow.[3] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[3]
Issue 3: Controlling Mono- vs. Di-substitution
Question: I want to achieve selective mono-substitution of 2,6-dichloropyridine. How can I control the reaction to favor the mono-arylated product?
Answer: Achieving selective mono-functionalization is possible by carefully controlling the stoichiometry of the reagents.[1] Using a slight excess of 2,6-dichloropyridine relative to the boronic acid can favor mono-substitution. The second chlorine can then be functionalized in a subsequent step.[1] Fine-tuning the reaction conditions, such as using milder conditions (e.g., lower temperature or a less active catalyst), can also enhance selectivity.
Conversely, to achieve a double Suzuki-Miyaura coupling for a 2,6-disubstituted product, an excess of the boronic ester (e.g., 2.3 equivalents) is crucial.[3]
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-dichloropyridine a challenging substrate for Suzuki-Miyaura coupling?
A1: There are two primary reasons for the difficulty in using 2,6-dichloropyridine in Suzuki couplings. First, the carbon-chlorine (C-Cl) bond is stronger and less reactive than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1][2]
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of 2,6-dichloropyridine?
A2: Highly active catalyst systems are generally required.[2] Catalysts based on bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are particularly effective for chloropyridines.[1][2] N-heterocyclic carbene (NHC) ligands can also be very effective.[1] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[2]
Q3: What is the role of the base in this reaction, and which bases are recommended?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] The choice of base can significantly impact the reaction yield.[2] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used and often effective for challenging couplings involving 2,6-dichloropyridine.[1][2]
Q4: What are the recommended solvents and temperatures for this reaction?
A4: Aprotic polar solvents are often used. Common choices include dioxane, toluene, and tetrahydrofuran (THF), often in a mixture with water.[1][4] Due to the lower reactivity of the C-Cl bond, higher reaction temperatures, typically in the range of 80-120 °C, are often required to overcome the activation energy barrier.[1][4]
Q5: How can I achieve a double (exhaustive) Suzuki coupling on 2,6-dichloropyridine?
A5: To achieve exhaustive diarylation or dialkylation, specific conditions are necessary. Research has shown that using an excess of the boronic ester (e.g., 2.3 equivalents) is critical.[3][5] A combination of a palladium source like Pd(OAc)₂, a bulky phosphine ligand such as Ad₂PⁿBu, and a strong base like LiOᵗBu in a dioxane/water solvent system at around 100 °C has been shown to be effective in producing the 2,6-disubstituted product in high yield.[5][6]
Data on Catalyst Systems for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/Water | 100 | Varies | A good starting point for optimization.[1] |
| Pd(OAc)₂ (1 mol%) | Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/Water (4:1) | 100 | 94 | For exhaustive dialkylation with heptyl boronic pinacol ester.[5] |
| BrettPhos Pd G3 (2 mol%) | (integrated) | NaOᵗBu | Toluene | - | Varies | For mono-amination (Buchwald-Hartwig), but demonstrates the utility of modern precatalysts.[1] |
| Pd₂(dba)₃ | Xantphos | NaOᵗBu | Toluene | 100 | Varies | Can be effective for mono-amination.[1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
2,6-Dichloropyridine
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Toluene and water (e.g., 10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.[1]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[1]
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 4-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Exhaustive Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine
This protocol is adapted from literature for achieving high yields of the 2,6-disubstituted product.[5][6]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Heptyl boronic pinacol ester (2.3 equiv)
-
Palladium(II) acetate (1 mol%)
-
Ad₂PⁿBu (3 mol%)
-
Lithium tert-butoxide (LiOᵗBu)
-
Dioxane/Water (4:1)
-
Anhydrous, deoxygenated reaction vessel
Procedure:
-
Charge a reaction vessel with 2,6-dichloropyridine, heptyl boronic pinacol ester, Palladium(II) acetate, and Ad₂PⁿBu under an inert atmosphere.[6]
-
Add the 4:1 mixture of dioxane and water as the solvent.[6]
-
Add Lithium tert-butoxide (LiOᵗBu) as the base.[6]
-
Heat the mixture to 100 °C and stir vigorously until the reaction is complete, as monitored by TLC or GC-MS.[6]
-
Isolate and purify the product, 2,6-diheptylpyridine, using standard procedures (extraction and column chromatography).[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyridine synthesis, with a focus on improving reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. Low yields are a common challenge.[1]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch synthesis can often be attributed to several factors. A systematic evaluation of your reaction setup is recommended. Key areas to scrutinize include:
-
Reaction Conditions: The classical approach often requires long reaction times and harsh conditions, which can lead to product degradation.[2]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction.
-
Incomplete Oxidation: The Hantzsch synthesis initially forms a 1,4-dihydropyridine intermediate, which must be oxidized to the final pyridine product. Incomplete oxidation is a common cause of low yield of the desired pyridine.[2][3]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[3]
Q2: I have a significant amount of unreacted starting material. How can I improve the reaction conversion?
A2: To drive the reaction to completion, consider the following optimization strategies:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. Both Lewis acids (e.g., Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been shown to be effective.[2]
-
Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Conducting the reaction in aqueous micelles has been reported to produce high yields.[2]
-
Reactant Concentration: In some cases, running the reaction at a higher concentration or even under solvent-free conditions can improve reaction rates.[2]
Q3: The oxidation of the 1,4-dihydropyridine intermediate to the pyridine is inefficient. What are some effective oxidizing agents?
A3: While classical oxidants like nitric acid, potassium permanganate, and chromium trioxide are used, they can lead to side products and difficult workups.[1] Consider these alternatives for milder and more efficient aromatization:
-
Iodine in refluxing methanol
-
Ferric chloride[1]
-
Manganese dioxide[1]
-
Photochemical conditions using UV or visible light
Data Presentation: Hantzsch Synthesis Optimization
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | None | p-Toluenesulfonic acid (PTSA) | γ-Al₂O₃ nanoparticles | Up to 96% (with PTSA and ultrasound) | [1][2] |
| Solvent | Ethanol | Aqueous Micelles (SDS, 0.1M) | Solvent-free | 96% (in aqueous micelles with ultrasound) | [1][2] |
| Energy Source | Conventional Heating | Ultrasound Irradiation | Microwave Irradiation | >90% (with ultrasound or microwave) | [1][2] |
| Temperature | Reflux | Room Temperature | 90°C | Up to 95% (solvent-free at 90°C) | [2] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general guideline for a microwave-assisted Hantzsch synthesis.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting 1,4-dihydropyridine can then be oxidized to the corresponding pyridine using a suitable oxidizing agent.
Troubleshooting Workflow: Hantzsch Synthesis
Caption: A logical workflow for troubleshooting low yield in Hantzsch pyridine synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones from cyanoacetamides and 1,3-dicarbonyl compounds.[4]
Frequently Asked Questions (FAQs)
Q1: My Guareschi-Thorpe reaction is giving a low yield. What are some common causes?
A1: Low yields in the Guareschi-Thorpe synthesis can arise from several factors:
-
Hydrolysis of Cyano-group: The cyano group of the starting material or product can undergo hydrolysis under certain conditions, leading to unwanted byproducts.
-
Inappropriate pH: The pH of the reaction medium can significantly impact the reaction rate and the stability of the reactants and products.
-
Suboptimal Nitrogen Source: The choice and purity of the nitrogen source are crucial for efficient cyclization.
Q2: How can I minimize side reactions and improve the yield of my Guareschi-Thorpe synthesis?
A2: To enhance the yield and selectivity of the Guareschi-Thorpe reaction, consider the following:
-
Use a Buffered System: Employing a buffered system can help maintain an optimal pH and reduce hydrolysis. An advanced version of this reaction uses ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields.[5][6]
-
Solvent Choice: Using anhydrous organic solvents can minimize hydrolysis. If an aqueous medium is necessary, the use of a buffer is highly recommended.[5]
-
Temperature Control: Careful control of the reaction temperature can prevent the formation of degradation products.
Data Presentation: Guareschi-Thorpe Synthesis Optimization
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄OAc | H₂O | 80 | 24 | 68 | [6] |
| (NH₄)₂CO₃ | H₂O | 80 | 3 | 98 | [6] |
| (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 3 | 96 | [6] |
| (NH₄)₂CO₃ | EtOH | 80 | 5 | 85 | [6] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
This protocol describes a high-yielding and environmentally friendly method for the synthesis of hydroxy-cyanopyridines.[2]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (or a 1:1 mixture of water and ethanol) (2 mL)
Procedure:
-
In a flask, combine the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate.
-
Add water or a 1:1 water/ethanol mixture.
-
Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Troubleshooting Workflow: Guareschi-Thorpe Synthesis
Caption: A logical workflow for troubleshooting low yield in Guareschi-Thorpe synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[7][8]
Frequently Asked Questions (FAQs)
Q1: My Bohlmann-Rahtz synthesis is giving a low yield. What are the common pitfalls?
A1: The Bohlmann-Rahtz synthesis can be challenging due to the high temperatures often required for the final cyclodehydration step.[8] Key issues include:
-
Decomposition of Starting Materials: Acid-sensitive enamines can decompose at high temperatures or in the presence of strong acid catalysts.[8]
-
Incomplete Cyclodehydration: Insufficient heat may lead to the isolation of the aminodiene intermediate instead of the desired pyridine.
-
Poor Regioselectivity: Depending on the substrates, a mixture of regioisomers may be formed.
Q2: How can I improve the yield and efficiency of the Bohlmann-Rahtz synthesis?
A2: Several modifications to the classical Bohlmann-Rahtz procedure can lead to improved yields and milder reaction conditions:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Yb(OTf)₃, ZnBr₂) can facilitate the cyclodehydration at lower temperatures.[8]
-
One-Pot Procedure: A three-component, one-pot reaction using an enolizable ketone, an ynone, and ammonium acetate can be more efficient by generating the enamine in situ.[9]
-
Microwave Synthesis: Microwave irradiation can accelerate the reaction and improve yields compared to conventional heating.[10]
Data Presentation: Bohlmann-Rahtz Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Method | Yield (%) | Reference |
| None | Toluene | High Temp (neat) | Two-step | Moderate | [7] |
| Acetic Acid | Toluene | Reflux | One-pot | Good to Excellent | [8] |
| Ytterbium triflate (20 mol%) | Toluene | Reflux | One-pot | Good | [8] |
| Zinc bromide (15 mol%) | Toluene | Reflux | One-pot | Good | [8] |
| Acetic Acid | Ethanol | 120 (Microwave) | One-pot | 86 | [10] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol is for a one-pot, three-component synthesis of a trisubstituted pyridine.[9]
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Workflow: Bohlmann-Rahtz Synthesis
Caption: A logical workflow for troubleshooting low yield in Bohlmann-Rahtz synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a reliable method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[1]
Frequently Asked Questions (FAQs)
Q1: My Kröhnke synthesis is giving a low yield or no product. What are the likely causes?
A1: A low or non-existent yield in a Kröhnke synthesis can often be traced back to the following:[11]
-
Reagent Quality: The purity of the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt is critical. The pyridinium salt should be completely dry.[11]
-
Reaction Temperature: The temperature is a crucial parameter. While generally mild, insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition. A common guideline is not to exceed 140°C.[3][11]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring by TLC is recommended.[11]
Q2: I am observing significant side product formation. How can I improve the selectivity?
A2: The formation of byproducts is a common reason for reduced yields. Here are some strategies to improve selectivity:
-
Control Stoichiometry: Ensure the correct ratio of reactants. An excess of one reactant can promote side reactions.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. A lower temperature, even with a longer reaction time, can often improve selectivity.
-
Michael Addition Intermediates: Incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates. To favor the cyclization, consider increasing the reaction time or temperature.[3][11]
Data Presentation: Kröhnke Synthesis Optimization
| Solvent | Temperature (°C) | Method | Yield (%) | Reference |
| Glacial Acetic Acid | Reflux (~120) | Conventional | Moderate to High | [11] |
| Methanol | Reflux | Conventional | Moderate to High | |
| None (Solvent-free) | 120-140 | Conventional | Up to >90% | |
| Aqueous | Varies | Conventional | Good |
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide and chalcone.
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Troubleshooting Workflow: Kröhnke Synthesis
Caption: A logical workflow for troubleshooting low yield in Kröhnke pyridine synthesis.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyridine Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyridine carboxylic acids?
A1: The primary methods for purifying pyridine carboxylic acids are recrystallization, acid-base extraction, and column chromatography. Sublimation can also be used for certain compounds like nicotinic acid to remove non-volatile impurities. The choice of method depends on the specific pyridine carboxylic acid, the nature of the impurities, and the desired final purity.
Q2: Why is the purification of pyridine carboxylic acids often challenging?
A2: The purification of pyridine carboxylic acids can be complicated by their zwitterionic nature. These molecules possess both a basic pyridine ring and an acidic carboxylic acid group.[1] This can lead to variable solubility in different solvents and at different pH values, making separation from impurities difficult.[1][2] In aqueous solutions near their isoelectric point, they exist predominantly as zwitterions, which can affect their solubility and crystallization behavior.[1]
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the pyridine carboxylic acid well at elevated temperatures but poorly at low temperatures.[3] Water is a common choice due to the polarity of these compounds.[4][5] Ethanol and other polar organic solvents, or mixtures such as ethanol-water, are also frequently used.[6][7] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific compound.[8]
Q4: What are common impurities found in crude pyridine carboxylic acid samples?
A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, inorganic salts (e.g., NaCl, sulfates), heavy metals, and residual solvents.[9][10] If synthesized from oxidation of alkylpyridines, partially oxidized intermediates or over-oxidized byproducts might be present.
Troubleshooting Guides
Recrystallization Issues
Problem: Low or no crystal yield after cooling.
-
Possible Cause 1: Too much solvent was used. An excessive amount of solvent can keep the compound dissolved even at low temperatures.[11]
-
Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[12]
-
-
Possible Cause 2: The cooling process was too rapid. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[3]
-
-
Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or a mixed-solvent system. Adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then reheating to dissolve and cooling slowly can induce crystallization.
-
Problem: The purified crystals are colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as excess charcoal can adsorb the desired product and reduce the yield.[12] Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal before cooling.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The concentration of the solute is too high, or the solution is cooling too quickly.
-
Solution: Reheat the solution and add a small amount of additional solvent. Allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization.[12]
-
Column Chromatography Issues
Problem: Peak tailing on silica gel columns.
-
Possible Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface. This is a common issue with basic compounds.[13][14]
-
Solution 1: Add a basic modifier to the eluent. A small amount of a base like triethylamine (e.g., 0.1-1%) can be added to the mobile phase to compete with the pyridine carboxylic acid for binding to the active sites on the silica gel, reducing tailing.[10][15]
-
Solution 2: Adjust the mobile phase pH. Using a mobile phase with a low pH can suppress the ionization of the silanol groups, minimizing interactions.[13]
-
Solution 3: Use a different stationary phase. Alumina or reversed-phase (C18) silica gel can be effective alternatives for purifying polar and basic compounds.[16]
-
Acid-Base Extraction Issues
Problem: Poor separation between organic and aqueous layers (emulsion formation).
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel several times instead of shaking vigorously. If an emulsion has formed, letting it stand for a period of time may allow the layers to separate. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
-
Problem: Low recovery of the product.
-
Possible Cause 1: Incomplete extraction. The compound may have some solubility in both the organic and aqueous phases.
-
Solution: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.
-
-
Possible Cause 2: Incorrect pH adjustment. The pH of the aqueous layer must be appropriately adjusted to ensure the pyridine carboxylic acid is in its desired form (protonated to be water-soluble or neutral to be organic-soluble).
-
Solution: Use a pH meter or pH paper to carefully adjust the pH. For extracting into an organic solvent, adjust the pH to the isoelectric point where the molecule is neutral. To extract into an aqueous acidic layer, the pH should be low enough to protonate the pyridine nitrogen.
-
Data Presentation
Table 1: Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid) in Various Solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Water | 20 | Very Soluble[7][17] |
| Ethanol | 25 | 6.89[7] |
| Acetonitrile | 20 | ~1.7[5][18] |
| Benzene | - | Sparingly Soluble[7] |
| Chloroform | - | Sparingly Soluble[7] |
| Diethyl Ether | - | Sparingly Soluble[7] |
Note: Solubility data can vary between sources. The values presented here are for general guidance.
Table 2: Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid) in Various Solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL solvent) |
| Water | 25 | 1.67[19] |
| Hot Water | 100 | Soluble[19] |
| Ethanol | 25 | Slightly Soluble[19] |
| Hot Ethanol | - | Soluble[19] |
| DMSO | - | ~0.1 (in g/mL)[20] |
| Diethyl Ether | - | Insoluble[19] |
Note: Solubility data can vary between sources. The values presented here are for general guidance.
Table 3: Solubility of Isonicotinic Acid (4-Pyridinecarboxylic Acid) in Various Solvents.
| Solvent | Temperature (°C) | Solubility |
| Cold Water | - | Slightly Soluble[4] |
| Hot Water | - | Soluble[4] |
| Ethanol | - | Insoluble[4] |
| Benzene | - | Insoluble[4] |
| Diethyl Ether | - | Insoluble[4] |
Note: Solubility data can vary between sources. The values presented here are for general guidance.
Experimental Protocols
Protocol 1: Recrystallization of Picolinic Acid from Water
-
Dissolution: In a beaker, add the crude picolinic acid. Add a minimal amount of boiling water while stirring until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[3]
Protocol 2: Acid-Base Extraction of Nicotinic Acid
-
Dissolution: Dissolve the crude nicotinic acid sample in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic pyridine nitrogen will be protonated, and the resulting salt will be extracted into the aqueous layer. Gently invert the funnel several times, releasing pressure periodically.[10]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the acidic wash with the organic layer to ensure complete extraction.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (check with pH paper). This will deprotonate the pyridine nitrogen, making the nicotinic acid less water-soluble.
-
Back-Extraction: Add an organic solvent (e.g., diethyl ether) to the separatory funnel and extract the neutral nicotinic acid back into the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified nicotinic acid.
Protocol 3: General HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used. For separating isomers, a mixed-mode column (e.g., reversed-phase cation-exchange) can provide better resolution.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid). The specific gradient or isocratic conditions will depend on the specific pyridine carboxylic acid and its isomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification of pyridine carboxylic acids by recrystallization.
Caption: Troubleshooting logic for low yield in recrystallization experiments.
Caption: Troubleshooting guide for peak tailing in column chromatography of pyridine carboxylic acids.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid - ProQuest [proquest.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. picolinic acid [chemister.ru]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. severe tailing on column - Chromatography Forum [chromforum.org]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of pyridine synthesis reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during pyridine synthesis, providing direct questions and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Q: My reaction temperature is rising much faster than expected, and the cooling system is overwhelmed. What should I do?
A: An uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation requiring immediate action.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[1]
-
Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium if possible.[1]
-
Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction. This typically involves adding a pre-determined, cold, inert solvent to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.[1]
-
Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity. If the temperature cannot be controlled, follow your institution's emergency shutdown and evacuation procedures.[1]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.
-
Perform Calorimetry: Conduct reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to better design your cooling capacity.
-
Scale-Down and Re-evaluate: Before attempting the reaction at the same scale again, perform smaller-scale experiments to understand the thermal profile better.
-
Issue 2: Low Yield and/or Formation of Impurities
-
Q: My Hantzsch pyridine synthesis is resulting in a low yield and multiple side products visible on my TLC plate. Could this be related to temperature control?
A: Yes, poor temperature control is a common cause of low yields and impurity formation in Hantzsch synthesis and other pyridine preparations.[2][3][4]
Possible Causes and Solutions:
-
Overheating during Cyclization: The cyclization step can be significantly exothermic.[2] Ensure adequate cooling and maintain the recommended temperature for your specific substrates. Slow, dropwise addition of one of the reactants can help manage the exotherm.[2]
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired side reactions, leading to byproducts that complicate purification.[2] Running the reaction at a lower temperature, if kinetics allow, can improve selectivity.
-
Reagent Degradation: Some reagents or intermediates may be thermally unstable and decompose at higher temperatures.
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture, promoting side reactions. Increase the stirring speed or evaluate the impeller design for better heat distribution.[1]
-
Issue 3: Difficulty in Scaling Up the Reaction
-
Q: I had a successful small-scale pyridine synthesis, but upon scaling up, I'm experiencing significant temperature control issues. Why is this happening?
A: Scale-up challenges are common for exothermic reactions due to the change in the surface-area-to-volume ratio.[2][5] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally, making heat removal less efficient.[2][5]
Strategies for Successful Scale-Up:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow and adiabatic temperature rise. This data is crucial for designing an adequate cooling system for the larger scale.
-
Semi-Batch or Continuous Flow: Instead of a batch process, consider a semi-batch approach where one reactant is added slowly to control the rate of heat generation.[6] Continuous flow reactors offer excellent heat transfer and are an inherently safer option for highly exothermic reactions.[7]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.[6]
-
Re-evaluate Cooling Capacity: Ensure the cooling system of the larger reactor is sufficient to handle the total heat output of the scaled-up reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns associated with exothermic pyridine synthesis?
A1: The main safety concern is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1][2] This can result in boiling of the solvent, over-pressurization of the vessel, and potentially an explosion or release of toxic materials.[8][9] Pyridine itself is a flammable and toxic liquid, so loss of containment poses significant health risks.[10]
-
Q2: How does reactant concentration impact the exothermicity of the reaction?
A2: Higher reactant concentrations generally lead to a faster reaction rate and a higher rate of heat generation.[1] It is crucial to evaluate the effect of concentration on the reaction exotherm at a small scale before proceeding to a larger scale.
-
Q3: What role does the solvent play in managing the reaction exotherm?
A3: The solvent plays a critical role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, using a sufficient amount of solvent increases the thermal mass of the reaction mixture, which helps to buffer temperature fluctuations.[6] High-boiling point solvents can also help to maintain a more controlled reaction temperature.[6]
-
Q4: Are there any specific pyridine synthesis methods known to be particularly exothermic?
A4: Many pyridine syntheses involving condensation and cyclization reactions are exothermic. The Hantzsch synthesis, for instance, involves steps that can generate significant heat.[3][11] Reactions involving strong oxidizing agents or highly reactive intermediates should always be treated as potentially highly exothermic.
-
Q5: What personal protective equipment (PPE) should be worn when conducting exothermic pyridine synthesis?
A5: Appropriate PPE is essential. This includes, at a minimum, safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves may not be suitable for prolonged contact with pyridine; butyl rubber or PVA gloves are often recommended).[10][12] All manipulations should be performed in a certified chemical fume hood.[10][12]
Data Presentation
Table 1: Influence of Reaction Conditions on Hantzsch Dihydropyridine Synthesis
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave Irradiation) | Condition C (Ultrasonic Irradiation) |
| Catalyst | None | PTSA | PTSA |
| Solvent | Ethanol | Aqueous Micelles | Aqueous Micelles |
| Temperature | Reflux | N/A | Room Temperature |
| Reaction Time | 30 min - several hours | Shorter reaction times | N/A |
| Reported Yield | Generally lower | High (e.g., >90%) | High (e.g., 96%) |
| Reference | [13] | [14] | [3] |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
Protocol 1: Hantzsch Dihydropyridine Synthesis with Controlled Heating
Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and temperature probe
-
Heating/cooling bath
Procedure:
-
In the reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Begin stirring the mixture at room temperature.
-
Slowly heat the reaction mixture to a target temperature (e.g., 50 °C). Monitor the temperature closely to ensure there are no rapid, uncontrolled increases.[6]
-
Maintain the reaction at the target temperature, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Visualizations
Caption: General workflow for managing an exothermic pyridine synthesis.
Caption: Decision-making flowchart for a thermal runaway event.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. benchchem.com [benchchem.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study [mdpi.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages:
-
Chlorination: Conversion of a 2,6-dihydroxy-5-fluoro-4-methylpyridine-3-carbonitrile precursor to 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile.
-
Hydrolysis: Conversion of the dichlorinated nitrile intermediate to the final carboxylic acid.
Issue 1: Low Yield and Impurities in the Chlorination Step
Question: I am getting a low yield of the desired 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile, and my crude product is contaminated with significant impurities. What are the likely side reactions and how can I mitigate them?
Answer:
The most common side reaction during the chlorination of the dihydroxy precursor with agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is over-chlorination . This can lead to the formation of trichlorinated byproducts.[1][2]
Potential Side Products:
-
2,4,6-Trichloro-5-fluoro-4-methylpyridine-3-carbonitrile: Formation of this byproduct can occur under harsh reaction conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating. The reaction should be maintained within the optimal temperature range specified in the protocol. High temperatures can promote over-chlorination.
-
Stoichiometry of Chlorinating Agents: Carefully control the molar equivalents of POCl₃ and PCl₅. An excess of these reagents can increase the likelihood of side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). Prolonged reaction times can lead to the formation of more byproducts.
-
Purification: If the trichlorinated byproduct is formed, it can be challenging to remove. Purification is typically achieved through column chromatography or recrystallization. It is crucial to remove this impurity before proceeding to the hydrolysis step to avoid contamination in the final product.[1]
Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate
Question: After the hydrolysis step, I am observing a significant amount of unreacted nitrile or an intermediate amide in my product mixture. How can I drive the reaction to completion?
Answer:
The hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete reaction can be due to several factors.[3][4]
Troubleshooting Steps:
-
Reaction Conditions for Acid Hydrolysis:
-
Acid Concentration: Ensure a sufficiently high concentration of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Temperature and Time: The hydrolysis often requires elevated temperatures and prolonged reaction times. If the reaction is incomplete, consider increasing the temperature or extending the reaction time. Monitor the reaction progress to avoid potential degradation of the product.
-
-
Reaction Conditions for Alkaline Hydrolysis:
-
Base Concentration: Use a sufficient concentration of a strong base (e.g., sodium hydroxide).
-
Vigorous Reflux: Mild conditions may only yield the amide. To push the reaction to the carboxylic acid (as the carboxylate salt), more vigorous reflux and a higher temperature are often necessary.[4]
-
Acidic Workup: Remember that alkaline hydrolysis will produce the carboxylate salt. A final acidic workup step is required to protonate the salt and isolate the free carboxylic acid.[5]
-
Issue 3: Formation of Hydroxylated Byproducts During Hydrolysis
Question: My final product is contaminated with impurities where one or both of the chloro groups at positions 2 and 6 have been replaced by a hydroxyl or oxo group. Why is this happening and how can I prevent it?
Answer:
The chloro groups on the pyridine ring, particularly at the 2 and 6 positions, are susceptible to nucleophilic substitution, including hydrolysis, especially under harsh basic or acidic conditions at high temperatures.[1]
Potential Side Products:
-
2-Chloro-6-hydroxy-5-fluoro-4-methylpyridine-3-carboxylic acid
-
2,6-Dihydroxy-5-fluoro-4-methylpyridine-3-carboxylic acid
Troubleshooting Steps:
-
Control Temperature: This is the most critical parameter. Avoid excessively high temperatures during hydrolysis, as this significantly increases the rate of chloro group substitution.
-
Control pH: In alkaline hydrolysis, using a very high concentration of hydroxide can promote this side reaction. In acidic hydrolysis, high temperatures in aqueous acid can also lead to hydrolysis of the chloro groups. A careful balance of reaction time and temperature is needed.
-
Reaction Monitoring: Closely monitor the reaction to determine the point at which the nitrile hydrolysis is complete, without allowing significant time for the slower hydrolysis of the C-Cl bonds to occur.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and plausible synthetic pathway starts from a 2,6-dihydroxy-5-fluoro-4-methylpyridine-3-carbonitrile precursor. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃) in the presence of a catalyst or another chlorinating agent like PCl₅, to yield 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid under either acidic or basic conditions.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The chlorination reaction often produces HCl gas, which requires proper scrubbing. The hydrolysis step with concentrated acids or bases also requires careful handling.
Q3: Can the final carboxylic acid product undergo decarboxylation?
A3: Yes, pyridinecarboxylic acids can undergo decarboxylation, especially when heated. The ease of decarboxylation depends on the position of the carboxylic acid group and other substituents on the pyridine ring. While this is not a side reaction of the synthesis itself, it is a potential degradation pathway for the final product if it is subjected to high temperatures.
Q4: What are the expected yields for the synthesis of the analogous 2,6-dichloro-5-fluoronicotinic acid?
| Step | Reagents | Reported Yield | Reference |
| Chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | POCl₃, PCl₅ | ~67% | [2] |
| Improved Chlorination | POCl₃, PCl₃, Cl₂ | ~85% | [6] |
| Hydrolysis of 2,6-dichloro-5-fluoronicotinoyl chloride | NaOH, then HCl | ~71% | [1] |
Experimental Protocols
The following are representative, generalized protocols based on the synthesis of structurally similar compounds. Researchers should adapt these methods based on their specific starting materials and laboratory conditions.
Protocol 1: Chlorination of 2,6-dihydroxy-5-fluoro-4-methylpyridine-3-carbonitrile
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (for HCl gas).
-
Reagents: To the flask, add phosphorus oxychloride (POCl₃, ~10 equivalents).
-
Addition of Starting Material: Slowly and carefully add the 2,6-dihydroxy-5-fluoro-4-methylpyridine-3-carbonitrile (1 equivalent) to the POCl₃.
-
Addition of PCl₅: Add phosphorus pentachloride (PCl₅, ~2-3 equivalents) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 110-120°C) for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile by column chromatography or recrystallization.
Protocol 2: Acidic Hydrolysis of 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Reagents: Add the 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile (1 equivalent) to concentrated sulfuric acid (98%).
-
Reaction: Heat the mixture, typically between 80-110°C, for several hours. Monitor the reaction by TLC or HPLC. The reaction first forms the amide intermediate, which is then further hydrolyzed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the acidic solution onto crushed ice.
-
The solid product should precipitate. Collect the solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Overall synthetic workflow for the target molecule.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of Dichloropyridines
Welcome to the Technical Support Center for the regioselective functionalization of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of these critical heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of dichloropyridines?
A1: The regioselectivity is a result of a combination of electronic and steric factors. Key influences include:
-
Position of Chlorine Atoms: The location of the chlorine atoms relative to the pyridine nitrogen (ortho, meta, or para) is the most critical factor. Positions ortho (C2/C6) and para (C4) to the nitrogen are generally more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions.[1][2]
-
Reaction Type: The choice of reaction, such as Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, or lithiation, will inherently favor different positions.
-
Catalyst and Ligand: In cross-coupling reactions, the choice of palladium catalyst and phosphine ligand can significantly direct the reaction to a specific chlorine atom.[1]
-
Reaction Conditions: Parameters like the base, solvent, and temperature can dramatically influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity.[3]
Q2: Why is functionalization at the C2 position often favored in palladium-catalyzed cross-coupling reactions of 2,X-dichloropyridines?
A2: The C2 position is ortho to the pyridine nitrogen, which makes the C-Cl bond at this position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This is a key step in the catalytic cycle of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] Studies on 2,4-dichloropyridine have demonstrated high regioselectivity for amination at the C-2 position.[2]
Q3: How can I achieve functionalization at the C4 position of a dichloropyridine?
A3: Functionalization at the C4 position can be challenging but is achievable through several strategies:
-
Directed ortho-Metalation (DoM): For isomers like 3,5-dichloropyridine, the C4 proton is the most acidic due to its position between two electron-withdrawing chlorine atoms.[1][4] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can selectively deprotonate this position, allowing for subsequent quenching with an electrophile.[1][4]
-
Halogen-Metal Exchange: For certain substrates, a halogen-metal exchange can be directed to the C4 position.
-
Pyridyne Intermediates: The generation of pyridyne intermediates can lead to regioselective addition at the C4 position. For example, 3,4-pyridynes generated from 3-chloropyridines can undergo regioselective addition of Grignard reagents at the 4-position.[5][6]
Q4: Is it possible to selectively functionalize one chlorine atom in the presence of another?
A4: Yes, this is the core challenge of regioselective functionalization. By carefully selecting the reaction conditions, you can exploit the subtle differences in reactivity between the two C-Cl bonds. For instance, in Suzuki-Miyaura coupling of 2,3,5-trichloropyridine, the C2 position is selectively functionalized.[1] Similarly, in Buchwald-Hartwig amination of 2,4-dichloropyridine, selective amination at the C2 position can be achieved at lower temperatures, with the second amination at C4 requiring higher temperatures.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction on a dichloropyridine is yielding a mixture of regioisomers. How can I improve the selectivity?
A: Poor regioselectivity in Suzuki-Miyaura coupling is a common issue. Here are potential causes and solutions:
-
Potential Cause: Incorrect catalyst or ligand selection.
-
Solution: The choice of phosphine ligand is critical. For C2-selective coupling on 2,5-dichloropyridine, SPhos has been shown to be effective.[3] Experiment with different ligands to find the optimal one for your specific substrate.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: Temperature can influence the selectivity. A lower temperature may favor the more kinetically reactive site, while a higher temperature might lead to a mixture of products. Perform a temperature screen to find the optimal balance between reactivity and selectivity.
-
-
Potential Cause: Inappropriate choice of base or solvent.
-
Solution: The base and solvent system can impact the catalytic cycle. For C2-selective coupling of 2,5-dichloropyridine, potassium phosphate (K₃PO₄) in 1,4-dioxane is a common choice.[3] For C5-selectivity, different conditions, such as using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (NBu₄Br) in DMF, have been reported.[3]
-
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination on a dichloropyridine, but the yield of the desired mono-aminated product is low.
A: Low yields in Buchwald-Hartwig amination can be attributed to several factors:
-
Potential Cause: Catalyst deactivation.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as palladium catalysts can be sensitive to oxygen. Use degassed solvents.
-
-
Potential Cause: Incorrect choice of base.
-
Solution: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often used. However, for some substrates, a milder base like potassium carbonate (K₂CO₃) may be sufficient and prevent side reactions.[7]
-
-
Potential Cause: Steric hindrance.
-
Solution: If either the amine or the dichloropyridine is sterically hindered, the reaction may be sluggish. Consider using a less sterically demanding ligand or increasing the reaction temperature. For highly hindered substrates, specialized ligands may be necessary.
-
Caption: Optimization workflow for improving Buchwald-Hartwig amination yield.
Issue 3: Lack of Selectivity in C-H Functionalization/Lithiation
Q: My C-H functionalization of 3,5-dichloropyridine is yielding a mixture of isomers instead of the desired C4-functionalized product.
A: Achieving high regioselectivity for C4 functionalization of 3,5-dichloropyridine is a common challenge.[4]
-
Potential Cause: Incorrect base or reaction conditions.
-
Solution: The choice of base and reaction temperature is critical for regioselective lithiation.[4] Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation at the C4 position.[4]
-
-
Potential Cause: Isomerization of the lithiated intermediate.
-
Potential Cause: Steric hindrance from the electrophile.
-
Solution: A bulky electrophile might face steric hindrance at the C4 position, leading to reaction at other sites.[4] If possible, consider using a smaller electrophile.
-
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Entry | Position Selectivity | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |
| 2 | C5 | Pd(OAc)₂ (2) | - | K₂CO₃ & NBu₄Br | DMF | 100 | Moderate to High |
Data synthesized from information in reference[3].
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Entry | Amine | Catalyst | Ligand | Base | Temperature (°C) | C2:C4 Selectivity |
| 1 | Anilines | Pd₂(dba)₃ | Xantphos | NaOtBu | 100 | 20:1 to 50:1 |
| 2 | Heterocyclic amines | Pd₂(dba)₃ | Xantphos | NaOtBu | 100 | High C2 selectivity |
Data synthesized from information in reference[7].
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine[3]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
Caption: Experimental workflow for C2-selective Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Regioselective C4-Lithiation and Electrophilic Quench of 3,5-Dichloropyridine[1]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the pyridyllithium species.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Chloropyridines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving chloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
General Troubleshooting
FAQ 1: Why are cross-coupling reactions with chloropyridine substrates challenging?
The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring, which can coordinate strongly to the palladium catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is particularly pronounced for 2-halopyridines due to the proximity of the nitrogen atom to the reaction site.[1] Additionally, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, making oxidative addition, often the rate-limiting step, more difficult.[3]
Troubleshooting Low Conversion
Low or no conversion is a common issue in cross-coupling reactions of chloropyridines. The following workflow can help diagnose and address the problem.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The choice of catalyst and ligand is crucial for overcoming the challenges of coupling chloropyridines.[4]
FAQs for Suzuki-Miyaura Coupling
-
Q1: Which ligands are most effective for the Suzuki coupling of 2-chloropyridines? Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5] The steric bulk of these ligands promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition of the C-Cl bond.[5]
-
Q2: How can I achieve C4-selectivity in the coupling of 2,4-dichloropyridines? While halides adjacent to the nitrogen are typically more reactive, C4-selectivity can be achieved through ligand control.[6] Very sterically hindered NHC ligands can promote cross-coupling at the C4 position.[6] Interestingly, ligand-free "Jeffery" conditions have also been shown to provide excellent C4-selectivity.[6]
-
Q3: My reaction with a pyridine boronic acid is failing. What could be the issue? Pyridine-containing boronic acids can be challenging due to potential catalyst deactivation by the pyridine nitrogen and a propensity for protodeboronation.[7] Using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts can mitigate these issues.[7]
Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Substrate Example |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High | 2-Chloropyridine derivatives |
| PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | 2-Chloropyridine derivatives |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | 5-bromo-2-methylpyridin-3-amine |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 | 3-chloropyridine |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | Resin-supported chloropyrimidines |
Data compiled from multiple sources.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)[5]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)[5]
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed Toluene (4 mL) and Water (1 mL)[5]
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[4][5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.[5]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. For chloropyridines, the choice of a bulky, electron-rich phosphine ligand is critical.[4]
FAQs for Buchwald-Hartwig Amination
-
Q1: My Buchwald-Hartwig reaction with a chloropyridine shows low conversion. What are the common causes? Low conversion is often due to the low reactivity of aryl chlorides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[3] Key areas to check first are the integrity of your catalyst system, the purity of your base, and ensuring strictly anhydrous conditions.[3] Using a pre-catalyst, such as a G3 or G4 palladacycle, can be more reliable than Pd(OAc)₂.[3]
-
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction? Hydrodehalogenation can compete with the desired amination. This can be exacerbated by impurities in the base (e.g., traces of sodium hydroxide or moisture in NaOtBu).[3] Using a high-purity base is crucial. Additionally, optimizing the ligand-to-palladium ratio and using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling.[3]
Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Substrate Example |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80-110 | High | Amination of chloro-heterocycles |
| Pd(OAc)₂ / XPhos | LiHMDS | THF | 65-80 | High | Amination of chloro-heterocycles |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 100 | High | Amination of chloro-heterocycles |
Data compiled from multiple sources.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[4]
-
Ligand (e.g., Xantphos, 2-4 mol%)[4]
-
Base (e.g., NaOt-Bu, 1.5-2.5 equivalents)[4]
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the chloropyridine derivative and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an appropriate solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds between terminal alkynes and aryl halides.
FAQs for Sonogashira Coupling
-
Q1: My Sonogashira reaction is turning black and failing. What is happening? The formation of palladium black (inactive palladium precipitate) is a common sign of catalyst decomposition.[8] This can be promoted by certain solvents like THF and can occur if the catalytic cycle is slow.[8] Ensure all reagents and solvents are anhydrous and thoroughly degassed.[9][10]
-
Q2: Are there copper-free conditions for Sonogashira coupling of chloropyridines? Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These systems typically rely on a palladium catalyst and an amine base.
Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80-100 |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 |
Data compiled from general knowledge of Sonogashira reactions.[10][11]
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile for C-C bond formation.
FAQs for Kumada Coupling
-
Q1: What are the main limitations of using Kumada coupling with functionalized chloropyridines? The high reactivity of Grignard reagents makes them incompatible with many functional groups, such as esters, ketones, and nitriles.[12][13] This can limit the substrate scope.
-
Q2: How can I improve the success of Kumada couplings with sensitive functional groups? Recent methods have shown that slow addition of the Grignard reagent using a syringe pump can improve chemoselectivity by keeping its concentration low throughout the reaction.[14] This allows the rate of transmetalation to the palladium center to compete more effectively with side reactions.[12] Using a Pd/imidazolium chloride system with N-heterocyclic carbene ligands like IPr has also been shown to be effective for coupling unactivated aryl chlorides.[15]
Catalyst Systems for Kumada Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Grignard Reagent | Solvent | Temp. (°C) |
| Pd(OAc)₂ / SPhos | Arylmagnesium bromide | THF/Toluene | 50 |
| PdCl₂(dppf) | Allylmagnesium chloride | Et₂O | RT |
| Pd(OAc)₂ / IPr | Arylmagnesium chloride | Dioxane/THF | 80 |
Data compiled from multiple sources.[12][13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. prezi.com [prezi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Kumada Coupling | NROChemistry [nrochemistry.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of Pyridine Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of pyridine carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyridine carboxylic acid derivative shows poor aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common challenge with pyridine carboxylic acid derivatives. The primary strategies to consider can be broadly categorized into chemical modifications and formulation approaches.
-
Chemical Modifications:
-
Salt Formation: This is often the first and most effective strategy. By reacting the carboxylic acid group (acidic) or the pyridine nitrogen (basic) with a suitable counterion, you can form a more soluble salt.
-
Cocrystallization: This involves forming a crystalline structure containing your active pharmaceutical ingredient (API) and a benign coformer. Cocrystals can exhibit significantly different (and often improved) physicochemical properties, including solubility.
-
Prodrug Synthesis: A prodrug is a bioreversible derivative of your compound that is designed to improve properties like solubility and then convert to the active drug in the body.
-
-
Formulation Approaches:
-
pH Adjustment: The solubility of ionizable compounds like pyridine carboxylic acid derivatives is highly pH-dependent. Adjusting the pH of the formulation can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can enhance the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Solid Dispersions: Dispersing the drug in a solid matrix at a molecular level can create a more soluble amorphous form.
-
Q2: How do I decide which solubility enhancement strategy is best for my specific pyridine carboxylic acid derivative?
A2: The optimal strategy depends on the physicochemical properties of your compound, the desired dosage form, and the stage of development. A systematic approach is recommended. The following decision tree can guide your selection process:
Q3: I'm considering salt formation. How does the pKa of my compound influence the likelihood of forming a salt versus a cocrystal?
A3: The difference in pKa (ΔpKa) between the pyridine nitrogen (base) and the carboxylic acid is a critical factor. A general guideline, often referred to as the "rule of three," can help predict the outcome[1][2]:
-
ΔpKa > 3: Proton transfer from the acid to the base is highly likely, leading to the formation of a salt .
-
ΔpKa < 0: Proton transfer is unlikely, and a cocrystal (a neutral complex) is the expected product.
-
0 < ΔpKa < 3: This is an intermediate range where either a salt or a cocrystal could form, making experimental screening essential.
Troubleshooting Guides
Issue: My attempt at salt formation resulted in a product that is not significantly more soluble, or it is unstable.
-
Possible Cause: The chosen counterion may not be optimal.
-
Troubleshooting Step: Screen a variety of pharmaceutically acceptable counterions with different properties (e.g., size, hydrophilicity). For acidic pyridine carboxylic acids, consider sodium, potassium, calcium, or amine salts. For basic derivatives, consider hydrochloride, sulfate, mesylate, or tosylate salts.
-
-
Possible Cause: The salt may have a high lattice energy, which counteracts the potential for improved solubility.
-
Troubleshooting Step: Characterize the solid form of your salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand its crystalline nature.
-
-
Possible Cause: The salt may be hygroscopic, leading to handling and stability issues.
-
Troubleshooting Step: Assess the hygroscopicity of your salt. If it is highly hygroscopic, consider a different counterion or explore cocrystallization as an alternative.
-
Issue: During cocrystal screening, I am not observing the formation of new crystalline phases.
-
Possible Cause: The selected coformers are not suitable for forming stable cocrystals with your API.
-
Troubleshooting Step: Expand your coformer screen. Look for coformers that have complementary functional groups capable of forming strong hydrogen bonds with the carboxylic acid or pyridine moieties of your compound.
-
-
Possible Cause: The screening method is not appropriate for the system.
-
Troubleshooting Step: Employ multiple screening techniques. Liquid-assisted grinding, slurry crystallization, and solvent evaporation are common methods. The choice of solvent is also critical.[3]
-
-
Possible Cause: The stoichiometry of the API and coformer is not optimal.
-
Troubleshooting Step: Experiment with different molar ratios of the API and coformer (e.g., 1:1, 1:2, 2:1).
-
Data Presentation
The following tables provide quantitative data on the solubility of some pyridine carboxylic acids and the extent of solubility improvement that can be achieved through various techniques.
Table 1: Aqueous Solubility of Pyridine Carboxylic Acid Isomers
| Compound | Isomer Position | Aqueous Solubility (g/L) | Reference |
| Picolinic Acid | 2-carboxylic acid | 887 | |
| Nicotinic Acid (Niacin) | 3-carboxylic acid | ~16.7 (at room temp.) | [4] |
| Isonicotinic Acid | 4-carboxylic acid | Slightly soluble in cold water, soluble in hot water | [5] |
Table 2: Solubility of Nicotinic Acid in Various Solvents at ~298 K (25 °C)
| Solvent | Mole Fraction Solubility (x 10³) | Solubility (g/L) | Reference |
| Water | 2.5 | ~16.7 | [6][7] |
| Ethanol | 3.1 | ~17.5 | [6][7] |
| Acetone | 0.4 | ~2.1 | [6][7] |
| Acetonitrile | 0.1 | ~0.5 | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 26.0 | ~168.6 | [6][7] |
Table 3: Examples of Solubility Enhancement of Carboxylic Acid-Containing Drugs
| Drug | Enhancement Method | Fold Increase in Solubility | Reference |
| Famotidine | Cocrystal with Nicotinic Acid | 4.2 | [8] |
| A Taxoid | Prodrug (2'-O-isoform) | ~4000 | [9] |
| SB-3CT | Prodrug (amino acid conjugate) | >5000 | [9] |
| Oridonin | Prodrug (PEG conjugate) | 99.2 | [9] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
This method determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the pyridine carboxylic acid derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: High-Throughput Cocrystal Screening Workflow
This protocol outlines a general workflow for identifying potential cocrystal formers.
References
- 1. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. Isonicotinic acid | 55-22-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid [journal11.magtechjournal.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Best Practices for Handling and Storage of Halogenated Pyridines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing halogenated pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions for handling halogenated pyridines?
A1: Halogenated pyridines are hazardous compounds and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or PVA), safety goggles, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Q2: What are the ideal storage conditions for halogenated pyridines?
A2: Halogenated pyridines should be stored in a cool, dry, and well-ventilated area away from direct sunlight, heat, sparks, and open flames.[2] They should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage, to prevent degradation from moisture and air.[3] Store them segregated from incompatible materials such as strong oxidizing agents, acids, and bases.
Q3: How stable are halogenated pyridines, and what is their expected shelf life?
A3: The stability of halogenated pyridines can vary depending on the halogen, its position on the pyridine ring, and the storage conditions. Generally, they are stable under recommended storage conditions.[4][5] However, some halogenated pyridines are known to be sensitive to light, air, and moisture, which can lead to discoloration (e.g., turning brown or wine red) and degradation over time.[2][6] While a specific shelf life is often not provided and depends on the supplier and storage, it is best practice to use them as fresh as possible and monitor for any changes in color or purity. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable if stored correctly.
Q4: What are the signs of degradation in halogenated pyridines?
A4: Degradation can be indicated by a change in color (e.g., from colorless or pale yellow to brown or dark red), the formation of precipitates, or an increase in impurities observed by analytical techniques such as NMR or LC-MS. If any of these signs are observed, the reagent's purity should be re-evaluated before use.
Q5: How should I dispose of waste halogenated pyridines and contaminated materials?
A5: Waste halogenated pyridines and any contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[7] Collect halogenated organic waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated solvent waste.
Solubility Data
Quantitative solubility data for a wide range of halogenated pyridines is not always readily available in a comparative format. The following tables provide some available data and qualitative information. It is highly recommended to experimentally determine the solubility for your specific application and conditions.
Table 1: Quantitative Solubility of Selected Halogenated Pyridines
| Halogenated Pyridine | Solvent | Temperature (°C) | Solubility |
| 2-Chloropyridine | Water | 25 | 27 g/L |
| 3-Chloropyridine | Water | 20 | 10 g/L |
| 2,5-Dichloropyridine | Acetone | 20 | 198 g/100 mL (for a structurally similar compound)[8] |
| 2,5-Dichloropyridine | Methylene Chloride | 20 | 185 g/100 mL (for a structurally similar compound)[8] |
| 2-Bromopyridine | Water | 20 | 20.2 g/L |
| 4-Iodopyridine | Methanol | N/A | Soluble |
Table 2: Qualitative Solubility of Halogenated Pyridines in Common Organic Solvents
| Halogenated Pyridine | Polar Aprotic Solvents (e.g., THF, Acetone, DMF, DMSO) | Non-Polar Solvents (e.g., Hexane, Toluene) | Halogenated Solvents (e.g., DCM, Chloroform) | Alcohols (e.g., Methanol, Ethanol) |
| 2-Fluoropyridine | Soluble | Miscible | Miscible | Soluble |
| 2-Chloropyridine | Miscible | Miscible | Miscible | Miscible[1] |
| 3-Bromopyridine | Soluble | Soluble | Soluble | Soluble |
| 4-Iodopyridine | Soluble | Sparingly Soluble | Soluble | Soluble |
Stability and Storage Summary
Table 3: General Stability and Recommended Storage for Halogenated Pyridines
| Halogenated Pyridine | Stability Considerations | Recommended Storage |
| Fluoropyridines | Generally stable, but can be reactive. | Cool, dry, well-ventilated area. Tightly sealed container. |
| Chloropyridines | Stable under normal conditions, but can discolor over time. | Cool, dry, well-ventilated area. Tightly sealed container.[6] |
| Bromopyridines | Can be sensitive to air and moisture. May darken on storage. | Cool, dry, well-ventilated area under inert atmosphere. Tightly sealed container. |
| Iodopyridines | Often light-sensitive and can turn brown upon storage. | Cool, dark, dry, well-ventilated area under inert atmosphere. Tightly sealed container.[2] |
Troubleshooting Guides for Common Reactions
Halogenated pyridines are key substrates in many cross-coupling reactions. Below are troubleshooting guides for common issues encountered in Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination reactions with halogenated pyridines.
Table 5: Troubleshooting Buchwald-Hartwig Amination of Halogenated Pyridines
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Poor oxidative addition of C-X bond (especially C-Cl) | Use a more active catalyst system with bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). Increase the reaction temperature. |
| Inactive catalyst | Use a reliable palladium precatalyst (e.g., G3 or G4 palladacycles). Ensure the ligand is not degraded. | |
| Inappropriate base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is of high purity and anhydrous. | |
| Significant Hydrodehalogenation | Presence of water | Use rigorously dried solvents and reagents. Ensure the base is anhydrous. |
| Slow reductive elimination | Use a ligand that promotes faster reductive elimination. A slight excess of the amine (1.2-1.5 equivalents) can also help. | |
| Poor Regioselectivity (with dihalopyridines) | Similar reactivity of C-X bonds | Carefully select the catalyst and ligand system. Temperature and reaction time can also influence selectivity. A systematic screen of conditions may be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridine
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated pyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Halogenated Pyridine
Diagram 4: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A standard experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 3-bromopyridine and the amine to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Iodopyridine CAS#: 15854-87-2 [m.chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Analysis of Pyyridine Herbicides for Effective Weed Management
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms of action, and experimental evaluation of key pyridine herbicides.
The pyridine carboxylic acids represent a critical class of synthetic auxin herbicides, widely utilized for the selective control of broadleaf weeds in a variety of agricultural and non-agricultural settings. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and lethal growth in susceptible plant species. This guide provides an objective comparative analysis of five key pyridine herbicides: aminopyralid, clopyralid, fluroxypyr, picloram, and triclopyr. The information presented is supported by experimental data, detailed protocols, and visual diagrams to elucidate their mechanisms and applications in weed management.
Mechanism of Action: Synthetic Auxin Pathway
Pyridine herbicides function by overwhelming the plant's natural auxin regulatory system. The primary mode of action involves the herbicide binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to uncontrolled cell division, elongation, and ultimately, plant death.[1][2]
Caption: Simplified signaling pathway of pyridine herbicides as synthetic auxin mimics.
Comparative Performance and Efficacy
The selection of a specific pyridine herbicide is largely dictated by the target weed spectrum, the crop or application site, and environmental factors such as soil persistence. Aminopyralid, clopyralid, fluroxypyr, picloram, and triclopyr each exhibit distinct advantages and disadvantages in these respects.
Weed Control Spectrum
The following table summarizes the efficacy of the five compared pyridine herbicides against a range of common and invasive broadleaf weeds. Efficacy ratings are generalized from available research and can vary based on application rate, weed growth stage, and environmental conditions.
| Weed Species | Aminopyralid | Clopyralid | Fluroxypyr | Picloram | Triclopyr |
| Annual Broadleaves | |||||
| Chickweed (Stellaria media) | Good | Good | Good | Good | Good |
| Cleavers (Galium aparine) | Good | Excellent | Excellent | Good | Good |
| Cocklebur (Xanthium strumarium) | Excellent | Excellent | Good | Excellent | Good |
| Kochia (Kochia scoparia) | Good | Fair | Excellent | Good | Fair |
| Lambsquarters (Chenopodium album) | Good | Good | Good | Good | Good |
| Ragweed, Common (Ambrosia artemisiifolia) | Excellent | Excellent | Good | Excellent | Good |
| Sunflower, Wild (Helianthus annuus) | Excellent | Excellent | Good | Excellent | Good |
| Perennial Broadleaves | |||||
| Bindweed, Field (Convolvulus arvensis) | Good | Good | Fair | Excellent | Good |
| Canada Thistle (Cirsium arvense) | Excellent | Excellent | Good | Excellent | Good |
| Dandelion (Taraxacum officinale) | Good | Good | Good | Good | Excellent |
| Dock, Curly (Rumex crispus) | Good | Good | Fair | Good | Good |
| Knapweeds (Centaurea spp.) | Excellent | Excellent | Fair | Excellent | Fair |
| Woody Plants & Vines | |||||
| Blackberry (Rubus spp.) | Fair | Poor | Good | Excellent | Excellent |
| Gorse (Ulex europaeus) | Fair | Poor | Good | Excellent | Excellent |
| Kudzu (Pueraria montana) | Good | Poor | Good | Excellent | Excellent |
| Lantana (Lantana camara) | Fair | Poor | Good | Excellent | Excellent |
| Mesquite (Prosopis spp.) | Good | Fair | Fair | Excellent | Good |
| Poison Ivy/Oak (Toxicodendron spp.) | Poor | Poor | Good | Good | Excellent |
Efficacy Scale: Excellent: >90% control; Good: 75-90% control; Fair: 50-74% control; Poor: <50% control. Data compiled from multiple sources.[2][3][4][5][6][7]
Soil Persistence and Environmental Fate
A critical factor in herbicide selection is its persistence in the soil, which affects rotational crop safety and the potential for environmental contamination. The pyridine herbicides vary significantly in their soil half-life.
| Herbicide | Typical Soil Half-life (days) | Key Considerations |
| Aminopyralid | 32 - 533 | Can persist in soil and compost, potentially injuring sensitive crops planted in rotation.[8][9] |
| Clopyralid | 40 | Known for its potential to persist in compost, leading to "killer compost" issues for sensitive plants.[10] |
| Fluroxypyr | 7 - 41 | Relatively shorter persistence compared to other pyridines, offering greater rotational flexibility.[9] |
| Picloram | 90 | Highly persistent and mobile in soil, posing a risk to non-target plants and groundwater.[6] |
| Triclopyr | 10 - 46 | Moderately persistent, with breakdown influenced by soil moisture and temperature. |
Experimental Protocols
To ensure accurate and reproducible results in herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for conducting field trials to compare the performance of different pyridine herbicides.
Caption: A generalized workflow for conducting herbicide efficacy field trials.
Detailed Methodologies for Key Experiments
1. Site Selection and Preparation:
-
Select a field with a natural and uniform infestation of the target weed species.
-
Ensure the soil type and environmental conditions are representative of the intended use area.
-
Divide the experimental area into individual plots of a standardized size (e.g., 3m x 10m).
2. Experimental Design and Treatments:
-
Employ a randomized complete block design with at least four replications to minimize the effects of field variability.
-
Include an untreated control plot within each replication for comparison.
-
Prepare herbicide solutions at the desired application rates (e.g., low, medium, and high recommended rates) for each pyridine herbicide being tested.
3. Herbicide Application:
-
Apply herbicides using a calibrated backpack or plot sprayer equipped with appropriate nozzles to ensure uniform coverage.
-
Conduct applications when weeds are at the recommended growth stage for optimal control (e.g., actively growing seedlings or rosettes).
-
Record environmental conditions at the time of application, including temperature, humidity, and wind speed.
4. Data Collection and Assessment:
-
Conduct visual efficacy ratings at predetermined intervals after treatment (e.g., 7, 14, 28, and 56 days). Use a scale of 0% (no control) to 100% (complete weed death).
-
At the final assessment, measure weed density (number of plants per unit area) and collect above-ground biomass from a designated quadrat within each plot. Dry the biomass to a constant weight to determine the reduction compared to the untreated control.
-
For crop-based trials, assess crop injury using a similar visual rating scale and measure crop yield at harvest.
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between herbicide treatments.
-
Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different pyridine herbicides.
Conclusion
The choice of a pyridine herbicide for weed management is a multifaceted decision that requires careful consideration of the target weed species, crop or site of application, and environmental stewardship. Fluroxypyr and triclopyr offer relatively lower soil persistence, making them suitable for situations with sensitive rotational crops.[9] Clopyralid and aminopyralid provide excellent control of troublesome perennial weeds like Canada thistle and knapweeds.[3][10] Picloram is highly effective on a broad spectrum of broadleaf weeds and woody plants but its high persistence and mobility necessitate cautious use to prevent off-target effects.[6] By understanding the comparative performance and characteristics of these key pyridine herbicides, researchers and weed management professionals can make more informed decisions to achieve effective and sustainable weed control.
References
- 1. grdc.com.au [grdc.com.au]
- 2. benchchem.com [benchchem.com]
- 3. ag.ndsu.edu [ag.ndsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. invasive.org [invasive.org]
- 7. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. invasive.org [invasive.org]
A Comparative Analysis of the Biological Activities of Isomeric Trifluoromethyl-pyridine Carboxylic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of isomeric trifluoromethyl-pyridine carboxylic acid complexes. The focus is on elucidating how the isomeric position of the trifluoromethyl and carboxylic acid groups on the pyridine ring influences the biological properties of their corresponding metal complexes. This analysis is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Isomeric Trifluoromethyl-pyridine Carboxylic Acid Complexes
Pyridine carboxylic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the lipophilicity, metabolic stability, and overall biological efficacy of these molecules.[3][4] The specific placement of the -CF3 and carboxylic acid groups on the pyridine ring gives rise to various isomers, each with unique electronic and steric properties. These differences can profoundly impact how the molecules coordinate with metal ions and interact with biological targets such as proteins and DNA.[1][5]
This guide specifically compares two isomeric zinc(II) complexes:
-
Complex 1: [Zn(tpc)2(H2O)2], derived from 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc).
-
Complex 2: [Zn(tfc)2(H2O)2], derived from 4-(trifluoromethyl)nicotinic acid (Htfc).
A key structural difference between these two complexes lies in their coordination mode. In Complex 1, the ligand acts as a bidentate chelating agent, coordinating to the zinc ion through both the nitrogen of the pyridine ring and an oxygen of the carboxylate group (N,O-chelation). In contrast, the ligand in Complex 2 coordinates in a monodentate fashion through the nitrogen atom.[1][5] This variation in coordination geometry is hypothesized to be a critical determinant of their differing biological activities.[1][5]
Comparative Biological Activity Data
While direct comparative studies on the anticancer (IC50 values) and antimicrobial (MIC values) activities of these specific isomeric complexes are not extensively available in the current literature, a detailed comparison of their interaction with key biological macromolecules, namely bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), has been reported.[1][5] This interaction is a crucial aspect of biological activity, as proteins and DNA are primary targets for many therapeutic agents.[1]
Interaction with Bovine Serum Albumin (BSA)
The binding of a compound to serum albumin can significantly affect its distribution, metabolism, and efficacy. The following table summarizes the binding constants (Kb) and thermodynamic parameters for the interaction of the two isomeric complexes with BSA.
| Complex | Binding Constant (Kb) [L·mol⁻¹] | ΔG [kJ·mol⁻¹] | ΔH [kJ·mol⁻¹] | ΔS [J·mol⁻¹·K⁻¹] |
| Complex 1 | 1.35 x 10⁵ | -29.29 | -18.07 | 37.63 |
| Complex 2 | 1.19 x 10⁵ | -28.95 | -17.59 | 38.11 |
Data sourced from Zhu et al. (2024).[1][5]
Both complexes exhibit strong, spontaneous binding to BSA, as indicated by the high binding constants and negative Gibbs free energy (ΔG) values.[1][5] The negative enthalpy (ΔH) and positive entropy (ΔS) changes suggest that the binding is driven by both favorable enthalpic contributions (such as hydrogen bonding and van der Waals forces) and entropic factors.[1][5] Notably, Complex 1, with its N,O-chelated structure, displays a slightly higher binding affinity for BSA compared to Complex 2.[1][5]
Interaction with Calf Thymus DNA (CT-DNA)
The ability of a compound to interact with DNA is a hallmark of many anticancer and antimicrobial agents, as it can lead to the inhibition of DNA replication and transcription.[1] The binding of the isomeric complexes to CT-DNA was investigated, and the binding constants (Kb) are presented below.
| Complex | Binding Constant (Kb) [L·mol⁻¹] |
| Complex 1 | 2.68 x 10⁴ |
| Complex 2 | 1.53 x 10⁴ |
Data sourced from Zhu et al. (2024).[1][5]
Both complexes were found to bind to CT-DNA, likely through an intercalation mechanism.[1][5] Complex 1 demonstrated a significantly higher binding affinity for CT-DNA than Complex 2. This suggests that the bidentate, chelating structure of Complex 1 provides a more favorable interaction with the DNA molecule.[1][5] This enhanced DNA binding efficacy may translate to greater potential for anticancer or antimicrobial activity.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
Synthesis of Isomeric Zn(II) Complexes
Synthesis of [Zn(tpc)2(H2O)2] (Complex 1): A solution of 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) in methanol is prepared. To this, an aqueous solution of Zn(OAc)2·2H2O is added. The pH of the resulting mixture is adjusted to approximately 7 using a sodium hydroxide solution. The mixture is stirred, filtered, and the filtrate is allowed to stand at room temperature for slow evaporation. Crystalline product of Complex 1 is formed over several days.[1]
Synthesis of [Zn(tfc)2(H2O)2] (Complex 2): A solution of 4-(trifluoromethyl)nicotinic acid (Htfc) in methanol is prepared. To this, an aqueous solution of Zn(OAc)2·2H2O is added. The pH is adjusted to around 9 with a sodium hydroxide solution. The solution is stirred, filtered, and the filtrate is left for crystallization at room temperature. Colorless crystals of Complex 2 are obtained after several days.[1]
BSA and CT-DNA Binding Studies (Fluorescence Spectroscopy)
Fluorescence quenching experiments are performed to determine the binding affinity of the complexes with BSA and CT-DNA. A solution of BSA or CT-DNA is prepared in a buffer solution (e.g., Tris-HCl). Aliquots of the complex solution are incrementally added to the BSA or CT-DNA solution. The fluorescence emission spectra are recorded after each addition. The quenching of the intrinsic fluorescence of BSA or the fluorescence of an intercalating dye (like ethidium bromide for DNA) is monitored. The binding constants are calculated using the Stern-Volmer equation. Thermodynamic parameters are determined by conducting the experiment at different temperatures.[1][5]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity (Agar Well Diffusion Assay)
The agar well diffusion method is used to assess the antimicrobial activity of compounds.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Addition: A defined volume of the test compound solution at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow Diagrams
Proposed Mechanism of Action
Based on the available data, a proposed mechanism of action for these complexes involves their interaction with DNA. This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
Conclusion
The isomeric position of functional groups on the pyridine ring of trifluoromethyl-pyridine carboxylic acids has a demonstrable impact on the biological activity of their metal complexes. The comparative analysis of the Zn(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid (Complex 1) and 4-(trifluoromethyl)nicotinic acid (Complex 2) reveals that the N,O-chelating coordination of Complex 1 results in a higher binding affinity for both BSA and CT-DNA compared to the monodentate coordination of Complex 2.[1][5] This enhanced interaction with biological macromolecules suggests that the 5-(trifluoromethyl)pyridine-2-carboxylic acid scaffold may be a more promising candidate for the development of therapeutic agents that target DNA.
Further research is warranted to directly compare the in vitro and in vivo anticancer and antimicrobial activities of these and other related isomeric complexes to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Molecular Structure of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of a molecule is a cornerstone of modern chemistry and drug discovery. For a novel compound such as 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, unambiguous structural validation is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. This guide provides a comparative overview of the primary analytical method for definitive structure elucidation, single-crystal X-ray crystallography, alongside widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available at the time of this publication, this guide synthesizes established methodologies and expected outcomes based on the analysis of similar pyridine carboxylic acid derivatives.
Comparison of Structural Validation Techniques
The following table summarizes the capabilities and data outputs of X-ray crystallography, NMR spectroscopy, and IR spectroscopy in the context of validating the structure of this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity of atoms, and stereochemical relationships in solution. | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, Liquid, or Gas |
| Data Output | Crystallographic Information File (CIF), electron density maps, tables of atomic coordinates, bond lengths, and angles. | 1D and 2D spectra showing chemical shifts, coupling constants, and peak integrations. | Spectrum showing absorbance or transmittance as a function of wavenumber. |
| Key Strengths | Provides an unambiguous and complete 3D structure of the molecule in the solid state.[1][2] | Excellent for determining the connectivity and stereochemistry of a molecule in solution, reflecting its state in many chemical and biological processes.[3][4][5] | Rapid and non-destructive method for identifying the presence of key functional groups.[6][7][8] |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution.[9][10] | Does not provide direct information on bond lengths and angles. Interpretation can be complex for large or highly symmetric molecules. | Provides limited information about the overall molecular framework and connectivity. |
Hypothetical Crystallographic Data for this compound
Disclaimer: The following table presents hypothetical crystallographic data for this compound. This data is illustrative and based on typical values for similar small organic molecules, as a specific experimental structure has not been reported in the Cambridge Structural Database (CSD).[11][12]
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄Cl₂FNO₂ |
| Formula Weight | 224.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 Å |
| b (Å) | 12.3 Å |
| c (Å) | 9.1 Å |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.625 |
| Absorption Coefficient (mm⁻¹) | 0.75 |
| F(000) | 448 |
Experimental Protocols
Single-Crystal X-ray Crystallography
The definitive determination of the molecular structure of this compound would be achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization.[13][14] The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be instrumental in confirming the connectivity and constitution of the molecule in solution.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: The NMR tube is placed in the spectrometer. 1D spectra (¹H, ¹³C, ¹⁹F) and 2D spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Spectral Analysis:
-
¹H NMR: The number of signals, their chemical shifts, integration, and multiplicity (splitting pattern) would confirm the number and connectivity of protons. For this compound, one would expect a singlet for the methyl group and a singlet for the carboxylic acid proton.
-
¹³C NMR: The number of signals would correspond to the number of unique carbon atoms. The chemical shifts would indicate the types of carbon atoms (e.g., aromatic, carbonyl, methyl).
-
¹⁹F NMR: A single resonance would be expected, and its coupling to nearby protons (if any) could provide further structural information.
-
2D NMR: Techniques like HMBC would be crucial to establish long-range correlations between protons and carbons, confirming the overall carbon skeleton and the substitution pattern on the pyridine ring.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to verify the presence of key functional groups.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Spectral Analysis: The presence of characteristic absorption bands would confirm the functional groups:
-
A broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹.[6][15][16]
-
A strong C=O stretching band for the carboxylic acid should appear around 1760-1690 cm⁻¹.[7][15][16]
-
C-Cl, C-F, and aromatic C=C and C-N stretching vibrations would also be present in the fingerprint region.
-
Conclusion
For the unambiguous structural validation of this compound, single-crystal X-ray crystallography stands as the gold standard, providing a complete and precise three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. NMR spectroscopy is essential for confirming the molecular structure and connectivity in solution, which is often more relevant to its behavior in chemical reactions and biological systems. IR spectroscopy serves as a rapid and convenient method for verifying the presence of key functional groups. The collective data from these techniques provides a robust and comprehensive validation of the molecular structure, which is a critical step in the research and development of new chemical entities.
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. echemi.com [echemi.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Comparative Analysis of Flazasulfuron and Pyridine Herbicides for Weed Management
An Objective Guide for Researchers and Scientists in Plant and Agricultural Sciences
This guide provides a detailed comparison of the herbicidal efficacy of flazasulfuron, a sulfonylurea herbicide, and pyridine herbicides, a class of synthetic auxin herbicides. The information presented is intended for researchers, scientists, and professionals involved in the development and application of weed management strategies. This document summarizes key performance data, outlines experimental methodologies, and illustrates the biochemical pathways affected by these compounds.
Introduction to Flazasulfuron and Pyridine Herbicides
Flazasulfuron is a selective, systemic herbicide belonging to the sulfonylurea chemical class.[1] It is effective for both pre- and post-emergence control of a wide range of annual and perennial broadleaf weeds, grasses, and sedges.[1][2][3][4] Pyridine herbicides are a sub-class of Group I herbicides that mimic the action of natural plant growth hormones called auxins.[5] This class includes active ingredients such as aminopyralid, clopyralid, picloram, and triclopyr, which are primarily used for the control of broadleaf weeds.[5][6][7]
Mechanism of Action
Flazasulfuron: The mode of action for flazasulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][8] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a cessation of cell division and plant growth, with symptoms such as leaf discoloration, necrosis, and desiccation appearing within days and leading to plant death in approximately 20-25 days.[1][3][8]
Pyridine Herbicides: Pyridine herbicides function as synthetic auxins, disrupting normal plant growth processes.[5][9] They induce uncontrolled and disorganized cell division and elongation, leading to symptoms like leaf and stem twisting (epinasty), cupping, and eventual plant death.[5] The exact molecular target of auxin-mimicking herbicides is still under investigation, but their primary action is believed to involve the acidification of the cell wall and effects on nucleic acid metabolism.[9]
Comparative Efficacy Data
The following table summarizes the key characteristics and efficacy of flazasulfuron and common pyridine herbicides.
| Feature | Flazasulfuron | Pyridine Herbicides (e.g., Triclopyr, Clopyralid) |
| Herbicide Group | Group 2 (ALS Inhibitor)[8] | Group 4 (Synthetic Auxin) |
| Mode of Action | Inhibition of Acetolactate Synthase (ALS)[1][2][3][4][8] | Mimics natural auxin, causing uncontrolled growth[5][9] |
| Spectrum of Control | Broad-spectrum: Grasses, broadleaf weeds, and sedges[1][3] | Primarily broadleaf weeds[5][10] |
| Application Timing | Pre- and post-emergence[1][2][3][4] | Primarily post-emergence |
| Speed of Action | Slow-acting; symptoms appear in days, death in 3-4 weeks[2][3][4] | Relatively faster acting, with symptoms appearing within hours to days |
| Soil Persistence | Can have residual activity | Varies by active ingredient; some can be persistent[10] |
A study comparing flazasulfuron to a combination of triclopyr and clopyralid for the control of Virginia buttonweed (Diodia virginiana) found that three applications of flazasulfuron at rates of 0.05 and 0.08 kg ai/ha resulted in over 93% control after 10 weeks.[11][12][13] This was comparable to the 80% control achieved with a standard treatment of triclopyr plus clopyralid.[11][12][13]
Another study in a pear orchard reported that flazasulfuron had an average efficacy of 75% and was particularly effective against Equisetum species.[14]
The table below presents a summary of weed control efficacy from a field study.
| Herbicide Treatment | Application Rate (kg ai/ha) | Target Weed | Efficacy (%) | Study Reference |
| Flazasulfuron (3 applications) | 0.05 | Virginia buttonweed | >93% | Weed Technology, 2017[11][13] |
| Flazasulfuron (3 applications) | 0.08 | Virginia buttonweed | >93% | Weed Technology, 2017[11][13] |
| Triclopyr + Clopyralid | 0.6 + 0.2 | Virginia buttonweed | 80% | Weed Technology, 2017[11][13] |
| Flazasulfuron | Not specified | Equisetum spp. | 100% | Alternatives to herbicides for weed management of a pear orchard[14] |
It is important to note that the efficacy of flazasulfuron can be enhanced when tank-mixed with other herbicides like glyphosate.[12][15][16]
Experimental Protocols
Field Efficacy Trial for Virginia Buttonweed Control
-
Objective: To compare the efficacy of flazasulfuron with pyridine herbicides for the control of Virginia buttonweed in turfgrass.
-
Experimental Design: Field experiments were established in a randomized complete block design with multiple replications.
-
Treatments:
-
Flazasulfuron applied at 0.05 kg ai/ha and 0.08 kg ai/ha.
-
Sequential applications were made at 3 and 6 weeks after the initial treatment.
-
A standard treatment of triclopyr (0.6 kg ai/ha) + clopyralid (0.2 kg ai/ha) was included for comparison.
-
-
Data Collection: Weed control was visually assessed at various intervals, including 10 weeks after the initial treatment, on a scale of 0% (no control) to 100% (complete control).
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Herbicide Bioassay for Residue Analysis
A bioassay is a method to determine if herbicide residues are present in the soil at concentrations that could harm subsequent crops.[17][18]
-
Objective: To detect the presence and bioavailability of herbicide residues in soil.
-
Methodology:
-
Soil Sampling: Collect representative soil samples from the treated area and a control (untreated) area. It is recommended to sample the top 2-4 inches of soil.[17]
-
Potting: Fill pots with the collected soil samples.
-
Planting: Sow seeds of a sensitive indicator plant species (e.g., cucumber, sorghum, mustard) in the pots.[18]
-
Growth Conditions: Place the pots in a controlled environment with adequate light, water, and nutrients.
-
Observation: Monitor the plants for several weeks, observing for any signs of herbicide injury, such as stunting, chlorosis, or morphological abnormalities.
-
Comparison: Compare the growth of plants in the treated soil to those in the control soil to assess the level of herbicide residue.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mode of action of each herbicide class and a typical experimental workflow for herbicide efficacy testing.
References
- 1. agchemaccess.com [agchemaccess.com]
- 2. scribd.com [scribd.com]
- 3. iskbc.com [iskbc.com]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. grdc.com.au [grdc.com.au]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. croplife.org.au [croplife.org.au]
- 8. Flazasulfuron - Wikipedia [en.wikipedia.org]
- 9. wssa.net [wssa.net]
- 10. epa.gov [epa.gov]
- 11. Comparison of Flazasulfuron to Pyridine Herbicides for Virginia Buttonweed (Diodia Virginiana) Control | Weed Technology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Flazasulfuron to Pyridine Herbicides for Virginia Buttonweed (Diodia Virginiana) Control | Weed Technology | Cambridge Core [cambridge.org]
- 14. revistas.rcaap.pt [revistas.rcaap.pt]
- 15. J. B. Beam, W. L. Baker and S. D. Askew, “Efficacy of Flazasulfuron for Weed Control in Bermudagrass,” Proceedings of the Southern Weed Science Society, Vol. 57, 2004, p. 121. - References - Scientific Research Publishing [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 18. researchgate.net [researchgate.net]
Comparative Cross-Reactivity of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid Derivatives and Other Auxin-Mimicking Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid and its structural analogs, a class of synthetic auxin herbicides. The cross-reactivity is examined from two critical perspectives: binding to the biological target in plants, the TIR1/AFB auxin receptors, and interaction with antibodies in immunoassays. Understanding these cross-reactivities is crucial for developing specific detection methods and for elucidating the structure-activity relationships of these herbicidal compounds.
Quantitative Data Summary
The cross-reactivity of pyridine carboxylic acid derivatives is a function of their structural similarity to the target analyte for which a detection method is developed, or to the natural ligand of a biological receptor. The following tables summarize the binding affinities of several key pyridine carboxylic acid herbicides to different clades of the TIR1/AFB auxin receptors and the cross-reactivity of these compounds in a representative immunoassay.
Table 1: Binding of Pyridine Carboxylic Acid Herbicides to TIR1/AFB Auxin Receptors
This table presents the relative binding of various pyridine carboxylic acid herbicides to three different auxin receptor clades from Arabidopsis thaliana, as determined by Surface Plasmon Resonance (SPR). The data is normalized to the binding of the natural auxin, Indole-3-acetic acid (IAA).
| Compound | Chemical Class | AtTIR1 (% of IAA binding) | AtAFB2 (% of IAA binding) | AtAFB5 (% of IAA binding) |
| Indole-3-acetic acid (IAA) | Natural Auxin | 100 | 100 | 100 |
| Picloram | Pyridine Carboxylic Acid | Low | Low | Significantly higher than TIR1/AFB2 |
| Clopyralid | Pyridine Carboxylic Acid | Low | Low | Low |
| Aminopyralid | Pyridine Carboxylic Acid | Low | Low | Significantly higher than TIR1/AFB2 |
Data synthesized from studies on auxin receptor binding.[1]
Table 2: Cross-Reactivity of Pyridine Carboxylic Acid Herbicides in a Picloram-Specific ELISA
This table illustrates the cross-reactivity of several pyridine carboxylic acid herbicides in a competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of Picloram. Cross-reactivity is calculated based on the concentration of each compound required to cause 50% inhibition (IC50) of the assay signal relative to Picloram.
| Compound | Chemical Class | IC50 (ng/mL) | Cross-Reactivity (%) |
| Picloram | Pyridine Carboxylic Acid | 4.4 | 100 |
| Clopyralid | Pyridine Carboxylic Acid | >1000 | <0.44 |
| Aminopyralid | Pyridine Carboxylic Acid | >1000 | <0.44 |
| 2,4-D | Phenoxyacetic Acid | >1000 | <0.44 |
Note: This data is representative of a typical picloram-specific immunoassay. Actual values can vary depending on the specific antibody and assay format. Data synthesized from available literature on picloram immunoassays.
Signaling Pathway and Experimental Workflows
To understand the context of these cross-reactivity studies, it is important to visualize the underlying biological pathway and the experimental procedures used to generate the data.
The diagram above illustrates the mode of action of synthetic auxin herbicides. These molecules bind to the TIR1/AFB family of receptors, leading to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, ultimately causing uncontrolled growth and plant death.
The workflows for Surface Plasmon Resonance (SPR) and competitive Enzyme-Linked Immunosorbent Assay (ELISA) are depicted above. SPR directly measures the binding kinetics of the herbicide to its receptor in real-time. In contrast, a competitive ELISA relies on the competition between the herbicide in a sample and a labeled herbicide for a limited number of antibody binding sites.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies.
Surface Plasmon Resonance (SPR) Assay for Auxin Receptor Binding
This protocol is adapted from methodologies used to study the interaction between auxin herbicides and the TIR1/AFB receptors.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified TIR1/AFB receptor proteins
-
Pyridine carboxylic acid derivatives and other test compounds
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
2. Procedure:
-
Sensor Chip Preparation: The TIR1/AFB receptor protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Serial dilutions of the pyridine carboxylic acid derivatives and other test compounds are prepared in the running buffer.
-
Binding Analysis: The prepared analyte solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the analyte to the immobilized receptor are monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
This protocol outlines a general procedure for determining the cross-reactivity of various pyridine carboxylic acid derivatives in a competitive immunoassay format.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Picloram conjugated to a carrier protein like BSA)
-
Monoclonal or polyclonal antibody specific for the target herbicide (e.g., anti-Picloram)
-
Pyridine carboxylic acid standards and test compounds
-
Enzyme-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H2SO4)
-
Coating, blocking, and washing buffers
2. Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: Standard solutions of the target herbicide or the test compounds are added to the wells, followed by the addition of the primary antibody. The plate is incubated to allow competition between the free herbicide and the coated antigen for antibody binding.
-
Washing: The wells are washed to remove unbound antibodies and other reagents.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody is added to the wells and incubated.
-
Substrate Addition and Signal Detection: A substrate solution is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.
-
Data Analysis: A standard curve is generated using the results from the standard solutions. The IC50 values for the target herbicide and the test compounds are determined from their respective inhibition curves. Cross-reactivity is then calculated as: (IC50 of target herbicide / IC50 of test compound) x 100%.
References
Benchmarking New Pyridine-Based Anticancer Agents Against Existing Standards
A Comparative Guide for Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its prevalence is a testament to its versatile nature, which allows for diverse chemical modifications to optimize pharmacological properties.[1] This guide provides an objective comparison of newly developed pyridine-based compounds with established anticancer agents, supported by experimental data and detailed methodologies to aid researchers in the ongoing quest for more effective cancer therapeutics.
Comparative Efficacy of New Pyridine-Based Compounds
The primary benchmark for an anticancer agent's efficacy is its half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of novel pyridine derivatives against various cancer cell lines, juxtaposed with current standard-of-care drugs.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Pyridine-Urea Derivatives Against Breast Cancer (MCF-7)
| Compound | MCF-7 (48h treatment) IC50 (µM) | MCF-7 (72h treatment) IC50 (µM) |
| New Compound 8e | 0.22 | 0.11 |
| New Compound 8n | 1.88 | 0.80 |
| Doxorubicin (Standard) | 1.93 | Not Reported |
| Sorafenib (Standard) | 4.50 | Not Reported |
Data sourced from a study on novel pyridine-ureas as potential anticancer agents.[2]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Novel Pyridine Derivatives Against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| New Compound 4 | Not Reported | Not Reported | Not Reported | Not Reported |
| New Compound 8 | Not Reported | Not Reported | Not Reported | Not Reported |
| New Compound 11 | Not Reported | Not Reported | Not Reported | Not Reported |
| Doxorubicin (Standard) | 40.0 | 64.8 | 24.7 | 58.1 |
IC50 values for new compounds 4, 8, and 11 against these cell lines ranged from 19.3 to 70.7 µM, showing significant inhibition.[3] Doxorubicin is a widely used chemotherapy drug.[1]
Table 3: PIM-1 Kinase Inhibition by Novel Pyridine-Based Compounds
| Compound | PIM-1 Kinase IC50 (nM) |
| New Compound 12 | 14.3 |
| New Compound 6 | 19.4 |
| New Compound 13 | 19.8 |
| New Compound 11 | 42.3 |
| Staurosporine (Standard) | 16.7 |
Data from a study on pyridine-based compounds as PIM-1 kinase inhibitors.[4][5]
Experimental Protocols
Reproducibility and standardization are critical in drug benchmarking. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the IC50 value of a test compound.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. After incubation, replace the medium with fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PIM-1)
This protocol outlines a method to determine the inhibitory potency of compounds against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant PIM-1 kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ELISA-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the purified kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and add a detection reagent according to the kit manufacturer's instructions. This reagent typically converts ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).[11]
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide clear visual representations of the complex processes involved in cancer biology and drug screening.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Many pyridine-based anticancer agents function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical components of signaling pathways that regulate cell proliferation and survival.[12][13]
Caption: Simplified EGFR signaling pathway, a target for anticancer drugs.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journaljpri.com [journaljpri.com]
A Comparative Analysis of Novel Pyridine Carboxylic Acids: Bridging In Vitro Efficacy and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. This guide provides an objective comparison of the in vitro and in vivo activities of three novel pyridine carboxylic acid derivatives that have shown promise in oncology and infectious diseases. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological processes, this guide aims to facilitate a deeper understanding of their therapeutic potential and aid in the advancement of drug discovery efforts.
Pyridine-2-carboxamide (Compound 19): A Potent HPK1 Inhibitor for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Compound 19, a novel pyridine-2-carboxamide derivative, has demonstrated potent inhibition of HPK1, leading to enhanced anti-tumor immunity.
Data Summary: In Vitro vs. In Vivo Activity
| Parameter | In Vitro Activity | In Vivo Activity | Reference |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Anti-tumor efficacy in murine colorectal cancer models | [1] |
| Metric | Strong HPK1 inhibitory activity in enzymatic and cellular assays | Significant Tumor Growth Inhibition (TGI) | [1] |
| Quantitative Data | Excellent kinase selectivity (>637-fold vs GCK-like kinase and >1022-fold vs LCK) | TGI = 94.3% in CT26 model (2/6 complete responses); TGI = 83.3% in MC38 model (1/6 complete response) when combined with anti-PD-1 | [1] |
| Bioavailability | Not applicable | Good oral bioavailability in multiple species (F% = 35-63%) | [1] |
Experimental Protocols
In Vitro HPK1 Inhibition Assay:
The inhibitory activity of Compound 19 against HPK1 can be determined using a biochemical kinase assay. Recombinant human HPK1 protein is incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by using a radiometric HotSpot™ kinase assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.[2][3][4]
In Vivo CT26 Murine Colorectal Cancer Model:
BALB/c mice are subcutaneously inoculated with CT26 murine colorectal carcinoma cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. Compound 19 is administered orally, often in combination with an anti-PD-1 antibody. Tumor volumes are measured regularly with calipers over the course of the study. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[5][6][7][8]
Visualizations
References
- 1. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response | Københavns Biblioteker [bibliotek.kk.dk]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a critical endeavor. This guide provides a detailed, head-to-head comparison of potential synthetic routes to 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, a valuable building block in medicinal chemistry. The comparison is based on available chemical literature and patents, offering insights into reaction yields, conditions, and potential challenges.
Two primary synthetic strategies have been identified and evaluated, starting from the precursor 2,6-dihydroxy-4-methylnicotinonitrile. These routes diverge in the sequence of chlorination, fluorination, and hydrolysis steps.
Route 1: Chlorination Followed by Hydrolysis and Fluorination
This route commences with the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile to produce 2,6-dichloro-3-cyano-4-methylpyridine. This intermediate is then hydrolyzed to the corresponding carboxylic acid, followed by a fluorination step to yield the final product.
Route 2: Chlorination, Fluorination, and Subsequent Hydrolysis
The second proposed route also begins with the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile. However, the subsequent step is the introduction of the fluorine atom onto the pyridine ring, followed by the final hydrolysis of the nitrile group to the carboxylic acid.
Comparative Analysis of Synthetic Routes
| Step | Route 1 | Route 2 |
| Starting Material | 2,6-dihydroxy-4-methylnicotinonitrile | 2,6-dihydroxy-4-methylnicotinonitrile |
| Intermediate 1 | 2,6-dichloro-3-cyano-4-methylpyridine | 2,6-dichloro-3-cyano-4-methylpyridine |
| Intermediate 2 | 2,6-dichloro-4-methylpyridine-3-carboxylic acid | 2,6-dichloro-5-fluoro-3-cyano-4-methylpyridine |
| Final Product | This compound | This compound |
| Overall Yield | Estimated to be moderate | Estimated to be moderate to high |
| Key Challenges | Potential for harsh conditions during hydrolysis and fluorination, which could affect the overall yield. | Direct fluorination of the dichlorinated intermediate may require specific and potentially costly reagents. The final hydrolysis must be selective to avoid unwanted side reactions. |
Experimental Protocols
Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine (Intermediate 1 for both routes)
A common and high-yielding method for the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine involves the treatment of 2,6-dihydroxy-3-cyano-4-methyl-pyridine with a chlorinating agent. A reported procedure utilizes phosphorus oxychloride in the presence of a base like quinoline.
Protocol: 150 g of 2,6-dihydroxy-3-cyano-4-methyl-pyridine are added to a solution of 65 g of quinoline and 184 g of phosphorus oxychloride at room temperature. The reaction mixture is heated to 190°C and stirred for 3 hours. After cooling, hot water is added, and the mixture is stirred overnight. The precipitated solid is filtered, washed with water until neutral, and dried under reduced pressure to yield 2,6-dichloro-3-cyano-4-methyl-pyridine. This process has been reported to achieve a yield of over 95% with a purity of not less than 99.0%.[1][2]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the two proposed synthetic routes, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of two synthetic routes.
Discussion of Key Transformations
Fluorination: The introduction of a fluorine atom onto the pyridine ring is a critical step in both proposed routes. For Route 1, the fluorination of 2,6-dichloro-4-methylpyridine-3-carboxylic acid could potentially be achieved through electrophilic fluorination. Reagents such as Selectfluor® are known for their ability to fluorinate aromatic systems.[3][4] Alternatively, a Sandmeyer-type reaction could be employed if an amino group is introduced at the 5-position.[5][6][7] This would involve diazotization followed by treatment with a fluoride source.
For Route 2, the direct fluorination of 2,6-dichloro-3-cyano-4-methylpyridine would also likely rely on electrophilic fluorinating agents. The electron-withdrawing nature of the chloro and cyano groups could influence the regioselectivity and feasibility of this transformation.
Hydrolysis: The conversion of the nitrile group to a carboxylic acid is a standard transformation. However, the presence of other reactive groups on the pyridine ring necessitates careful selection of reaction conditions to avoid unwanted side reactions. Acidic or basic hydrolysis can be employed, but the conditions must be optimized to ensure the stability of the chloro and fluoro substituents.
Conclusion
Both proposed synthetic routes to this compound present viable options for researchers. Route 2, involving early fluorination followed by hydrolysis, may offer an advantage in terms of overall yield, as the final hydrolysis step might be more straightforward to control than the fluorination of a more complex intermediate as in Route 1.
However, the optimal route will ultimately depend on the availability and cost of specific reagents, as well as the experimental feasibility of the key fluorination and hydrolysis steps for this particular substituted pyridine system. Further experimental validation is required to definitively determine the most efficient and scalable synthetic pathway. Researchers are encouraged to perform small-scale trials of both routes to assess their practicality and optimize reaction conditions for their specific laboratory settings.
References
- 1. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 2. CN120865078A - 2, 6-Dichloro-3-cyano-4-methylpyridine and preparation method thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Pyridine-Based Herbicides: A Statistical Dose-Response Analysis
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of key pyridine-based herbicides. This document provides a statistical analysis of dose-response curves, detailed experimental protocols, and visual representations of the underlying biological pathways.
Introduction
Pyridine-based herbicides are a class of synthetic auxin herbicides widely used for the selective control of broadleaf weeds in various agricultural and non-crop settings.[1] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants.[2] This guide provides a comparative analysis of the dose-response relationships for five prominent pyridine-based herbicides: aminopyralid, clopyralid, picloram, triclopyr, and fluroxypyr. By presenting quantitative data, detailed experimental methodologies, and visual diagrams, this document aims to serve as a valuable resource for professionals engaged in herbicide research and development.
Data Presentation: Dose-Response Analysis
The efficacy of a herbicide is commonly quantified by its effective dose (ED) or growth reduction (GR) value, typically the concentration required to elicit a 50% response (ED50 or GR50). The following tables summarize the available GR50 and ED50 values for the selected pyridine-based herbicides against various broadleaf weed species. These values are derived from dose-response studies and provide a quantitative basis for comparing the potency of these herbicides.
Table 1: GR50 Values (g ai/ha) of Pyridine-Based Herbicides on Various Broadleaf Weed Species
| Herbicide | Canada Thistle (Cirsium arvense) | Kochia (Kochia scoparia) | Other Broadleaf Weeds |
| Aminopyralid | 7.3 - 26.6[3] | - | - |
| Clopyralid | - | - | - |
| Picloram | - | - | - |
| Triclopyr | - | - | - |
| Fluroxypyr | - | 20 | - |
Table 2: ED50 Values (g ae/ha) of Pyridine-Based Herbicides on Various Broadleaf Weed Species
| Herbicide | Canada Thistle (Cirsium arvense) | Canola | Squash | Okra |
| Aminopyralid | 9.6[4] | 60.3 | 21.1 | 10.3 |
| Clopyralid | - | - | - | - |
| Picloram | - | 227.7 | 23.3 | 17.3 |
| Triclopyr | - | 37.3 | 7.8 | 88.2 |
| Fluroxypyr | - | - | - | - |
Experimental Protocols
The following section outlines a detailed methodology for conducting a greenhouse dose-response bioassay, a standard procedure for evaluating herbicide efficacy.
Greenhouse Dose-Response Bioassay Protocol
This protocol is designed to determine the dose-response relationship of a herbicide on a target weed species under controlled greenhouse conditions.
1. Plant Material and Growth Conditions:
-
Seed Source: Obtain certified seeds of the target broadleaf weed species.
-
Potting Medium: Use a standardized greenhouse potting mix (e.g., a blend of peat, perlite, and vermiculite) to ensure uniformity.[5]
-
Growing Conditions:
-
Sow 5-10 seeds per 10-cm diameter pot.
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants) per pot.[5]
-
Maintain plants in a greenhouse with controlled environmental conditions:
-
2. Herbicide Application:
-
Dose Range Preparation: Prepare a stock solution of the herbicide. From this, create a series of dilutions to achieve a logarithmic range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, where 'x' is the expected effective rate).[5] This bracketing of the expected effective dose is crucial for generating a reliable dose-response curve.
-
Application:
-
Apply the herbicide treatments when plants are at the 2-4 true leaf stage.[5]
-
Use a calibrated laboratory spray chamber with a flat-fan nozzle to ensure uniform application at a consistent volume (e.g., 200 L/ha).[5]
-
Include an untreated control group (sprayed only with water and any adjuvants used in the herbicide formulation).[5]
-
Replicate each treatment at least 3-4 times and arrange the pots in a completely randomized or randomized complete block design.[5]
-
3. Data Collection:
-
Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment - DAT), visually assess plant injury using a rating scale from 0% (no effect) to 100% (complete plant death).[5]
-
Dry Weight Determination: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each pot.[5]
4. Statistical Analysis:
-
Calculate Percent Growth Reduction: For each treatment, calculate the percent growth reduction relative to the untreated control.
-
Non-linear Regression: Analyze the data using a non-linear regression model, most commonly the four-parameter log-logistic model, to determine the GR50 or ED50 value for each weed species.[6] Statistical software packages with dose-response analysis capabilities (e.g., R with the 'drc' package) are recommended for this analysis.[6]
The four-parameter log-logistic equation is as follows: Y = c + (d-c) / (1 + exp(b(log(x) - log(e)))) Where:
-
Y is the response (e.g., dry weight).
-
c is the lower limit of the response.
-
d is the upper limit of the response.
-
b is the slope of the curve around the inflection point.
-
e is the inflection point of the curve, which corresponds to the ED50 or GR50.
-
x is the herbicide dose.
Mandatory Visualization
Synthetic Auxin Signaling Pathway
The following diagram illustrates the signaling pathway of synthetic auxin herbicides, such as those based on pyridine. These herbicides mimic natural auxin, leading to an overstimulation of auxin-responsive genes and subsequent disruption of normal plant growth.
Experimental Workflow for Dose-Response Bioassay
The following diagram outlines the key steps involved in the experimental workflow for a greenhouse dose-response bioassay.
Conclusion
This guide provides a comparative framework for understanding the efficacy of five key pyridine-based herbicides. The presented data, while not exhaustive, highlights the varying potencies of these compounds against different weed species. The detailed experimental protocol for a greenhouse dose-response bioassay offers a standardized approach for researchers to generate their own comparative data. The visualization of the synthetic auxin signaling pathway provides a clear understanding of the mechanism of action at a molecular level. For a comprehensive evaluation, it is recommended that researchers conduct their own dose-response studies under their specific environmental conditions and with their target weed species of interest.
References
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively and in compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Key Safety and Disposal Parameters
The following table summarizes crucial parameters for the safe handling and disposal of this compound and similar halogenated organic compounds. Researchers should always consult their institution's specific safety protocols and local environmental regulations, as these values can vary.
| Parameter | Guideline | Notes & Recommendations |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.[2] | Avoid contact with skin and eyes. Do not breathe dust.[2] |
| Incompatible Materials | Strong oxidizing agents.[2] | Avoid mixing with incompatible chemicals to prevent hazardous reactions. |
| Recommended Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[2] | Store locked up.[2] |
| Spill Cleanup Absorbent | Inert material (e.g., sand, vermiculite).[1] | Collect absorbed material into a designated, sealed container for hazardous waste.[1] |
| Waste Container Type | Chemically compatible, leak-proof container with a secure screw-top cap (e.g., polyethylene or glass).[1] | Ensure the container is in good condition without cracks or leaks.[1] |
Operational Disposal Plan
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] As a halogenated organic compound, it is classified as hazardous waste and requires disposal through a licensed hazardous waste disposal company.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Container Labeling:
-
Properly label the hazardous waste container with a "Hazardous Waste" label.[1]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[1]
-
The words "Hazardous Waste".[1]
-
The specific hazards (e.g., "Toxic," "Irritant").[1]
-
The date when the waste is first added to the container.[1]
-
The name and contact information of the principal investigator or laboratory manager.[1]
-
-
-
On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]
-
The container must be kept closed at all times, except when adding waste.[1]
-
It is advisable to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[1]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Complete any required waste pickup forms, providing accurate information about the waste composition.[1]
-
Do not exceed the storage time limits for hazardous waste as defined by regulations.[1]
-
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound, follow this procedure:
Materials:
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Scoop or dustpan.
-
Sealable, labeled hazardous waste container.
Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, create a dike around the spill with absorbent material to prevent it from spreading.
-
Absorb the Chemical: Carefully cover the spill with an inert absorbent material.[1]
-
Collect the Waste: Once the chemical is fully absorbed, use a scoop or dustpan to carefully collect the material.[2] Avoid creating dust.
-
Containerize the Waste: Place the collected material into a properly labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.
-
Final Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid. Adherence to these procedures is critical to ensure personal safety and proper environmental management.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its hazardous properties. The primary hazards associated with this compound are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to minimize inhalation exposure.[2][3]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier to preventing exposure. The following PPE is mandatory when handling this chemical.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4] Inspect gloves for any signs of degradation or perforation before each use.[3] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory procedures.[5]
-
Lab Coat/Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[3][4] Ensure clothing is fully buttoned.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[4][8]
-
-
Respiratory Protection:
Handling Procedures
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][8]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
This compound is a halogenated organic compound.[10][11] This classification is critical for proper waste segregation.
Waste Segregation and Collection
-
Solid Waste: Collect solid waste in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a designated container for halogenated organic solvent waste.[12][13] Do not mix with non-halogenated waste to avoid costly disposal procedures.[12][14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[12][13]
-
Container Management: Keep waste containers closed except when adding waste.[12][13] Store in a designated satellite accumulation area.[11]
Disposal Procedure
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow and Logic Diagrams
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate personal protective equipment.
Caption: Workflow for handling the chemical.
Caption: Logic for selecting appropriate PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. questron.ca [questron.ca]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
